2-(Benzyloxy)-4-bromobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVNLBJIJNYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681362 | |
| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693257-19-1 | |
| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a multifaceted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety, a bromine atom, and a benzyloxy group, offers three distinct points for chemical modification. This trifunctional nature allows for the strategic introduction of diverse molecular fragments, making it a valuable intermediate in the design and synthesis of complex target molecules, particularly in the realm of drug discovery.[1] The presence of the bromine atom facilitates various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid and benzyloxy groups can be manipulated to fine-tune the physicochemical properties and biological activity of derivative compounds. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, expected spectral characteristics, and the potential applications of this compound for professionals in research and development.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be reliably established. Further physical characteristics, such as melting point and solubility, are anticipated to be similar to its isomers for which data is more readily accessible.
| Property | Value | Source |
| CAS Number | 693257-19-1 | [2] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [2] |
| Molecular Weight | 307.14 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Not reported. Isomers such as 2-(benzyloxy)-3-bromobenzoic acid are solids. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water. | Inferred from related compounds |
| SMILES | O=C(O)c1cc(Br)ccc1OCc1ccccc1 | [2] |
Synthesis and Manufacturing
The most logical and efficient synthetic route to this compound is through the benzylation of its precursor, 4-bromo-2-hydroxybenzoic acid. This process involves a Williamson ether synthesis, a robust and well-established method in organic chemistry.
Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid (Precursor)
The starting material, 4-bromo-2-hydroxybenzoic acid, can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via electrophilic bromination.
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
Materials:
-
2-Hydroxybenzoic acid
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
Dissolve 2-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and unreacted bromine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-hydroxybenzoic acid.
Step 2: Benzylation of 4-Bromo-2-hydroxybenzoic Acid
The benzylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is achieved using benzyl bromide in the presence of a suitable base. To avoid the unwanted esterification of the carboxylic acid, it is often advantageous to first protect the carboxylic acid as an ester, then perform the benzylation, and finally hydrolyze the ester back to the carboxylic acid. A more direct approach, if selective O-alkylation can be achieved, is presented below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or a similar base
-
Dimethylformamide (DMF) or acetone as the solvent
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a stirred solution of 4-bromo-2-hydroxybenzoic acid in DMF, add potassium carbonate in excess (typically 2-3 equivalents).
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with dilute HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
A similar procedure for the synthesis of the isomeric 2-(benzyloxy)-5-bromobenzoic acid from its corresponding benzyl ester involves hydrolysis with sodium hydroxide in methanol, followed by acidification.[3]
Sources
An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic acid (CAS: 693257-19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzoic acid core, a strategic bromo-substituent, and a bulky benzyloxy group, offers multiple reaction sites for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization, and a discussion of its potential applications, grounded in established chemical principles.
Molecular Overview and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its reactivity and physical properties. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the bromine atom is well-suited for transition metal-catalyzed cross-coupling reactions.[2] The benzyloxy group not only protects the phenolic hydroxyl but also introduces lipophilicity, which can be crucial for modulating the pharmacological properties of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 693257-19-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [1] |
| SMILES | Brc1ccc(c(c1)OCc1ccccc1)C(=O)O | [1] |
| Predicted XlogP | 3.6 | [3] |
| Purity | Typically >95% |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process starting from 4-bromo-2-hydroxybenzoic acid. This approach involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, a classic and reliable method for forming ethers.
Step 1: Synthesis of the Precursor, 4-Bromo-2-hydroxybenzoic acid
The necessary precursor can be synthesized from 3-hydroxybenzoic acid through electrophilic bromination.[4]
-
Reaction Principle: The hydroxyl group of 3-hydroxybenzoic acid is an activating, ortho-, para-director. The bromine is directed to the positions ortho and para to the hydroxyl group. Steric hindrance from the carboxylic acid group favors substitution at the 4-position. The reaction is typically carried out in acetic acid with a sulfuric acid catalyst.[4]
Step 2: Benzylation of 4-Bromo-2-hydroxybenzoic acid
This step involves the reaction of the phenolic hydroxyl group with benzyl bromide in the presence of a base.
-
Reaction Principle (Williamson Ether Synthesis): The base, typically a carbonate like potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the benzyl ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzoic acid[5]
-
To a stirred mixture of 3-hydroxybenzoic acid (14.480 mmol, 1.0 eq) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, a solution of bromine (15.204 mmol, 1.05 eq) in acetic acid (7.2 mL) is added.
-
The reaction mixture is heated to 100°C and stirred for 30 minutes.
-
The reaction is allowed to cool to room temperature and then diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxybenzoic acid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (10.0 mmol, 1.0 eq) in anhydrous dimethylformamide (DMF, 50 mL).
-
Add potassium carbonate (25.0 mmol, 2.5 eq) to the solution.
-
To the stirred suspension, add benzyl bromide (12.0 mmol, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
In-depth Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as the characteristic singlet for the benzylic methylene protons. The protons on the brominated benzoic acid ring will appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The five protons of the benzyl group will also resonate in this region. The benzylic CH₂ protons should appear as a sharp singlet around δ 5.0-5.3 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 165-170 ppm. The aromatic carbons will appear in the δ 110-160 ppm range. The benzylic carbon (CH₂) will have a characteristic shift around δ 70 ppm. Due to the electronegativity of the attached oxygen and bromine atoms, the substituted carbons on the benzoic acid ring (C1, C2, and C4) will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3030-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (CH₂) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1580-1600 | Strong | Aromatic C=C ring stretch |
| 1200-1300 | Strong | C-O stretch (ether and acid) |
| 1000-1100 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 306 and a characteristic M+2 peak at m/z 308 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and the carboxylic acid group (m/z 45).
Caption: Workflow for the analytical characterization of the target compound.
Applications in Drug Discovery and Organic Synthesis
Substituted bromobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][6][7] The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new C-C and C-N bonds.[2]
-
Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid scaffold, a close analogue, is a key feature in many kinase inhibitors designed to interfere with cell signaling pathways implicated in cancer.[2] The 2-(benzyloxy) group in our target molecule could serve as a bioisostere for the amino group or as a modifiable position to optimize binding interactions within an enzyme's active site.
-
Precursor for Heterocyclic Compounds: The carboxylic acid and the bromo-substituent can be manipulated to construct various heterocyclic ring systems, which are prevalent in many biologically active molecules.
-
Probes for Chemical Biology: The ability to functionalize the molecule at the bromine position makes it a candidate for the development of chemical probes, such as affinity labels or fluorescently tagged molecules, to study biological targets.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds like bromobenzoic acids suggest the following:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[6]
-
Toxicity: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
Conclusion
This compound is a strategically functionalized molecule with considerable potential as an intermediate in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the discovery of novel chemical entities with potential therapeutic applications.
References
- Appchem. (n.d.). This compound.
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- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?
- Benchchem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
- ChemicalBook. (n.d.). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
- ChemicalBook. (n.d.). 4-Bromobenzoic acid.
- ChemBK. (2024, April 9). 4-Bromo-2-Hydroxybenzoic Acid 2-Hydroxy-4-Bromobenzoic Acid.
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The Strategic Role of 2-(Benzyloxy)-4-bromobenzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Versatility of the Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent structural features—a planar aromatic ring, a hydrogen-bond-donating and -accepting carboxylic acid moiety, and multiple sites for substitution—offer a versatile platform for the design of molecules with tailored pharmacological profiles. Among the vast array of substituted benzoic acids, 2-(Benzyloxy)-4-bromobenzoic acid emerges as a particularly intriguing building block. The strategic placement of a bulky, lipophilic benzyloxy group at the 2-position, a reactive bromine atom at the 4-position, and a versatile carboxylic acid at the 1-position creates a trifunctionalized scaffold ripe for chemical exploration and optimization in drug discovery programs.[1][2] This guide provides an in-depth technical overview of the synthesis, reactivity, and therapeutic potential of this compound derivatives and their analogs, with a focus on their application in oncology and kinase inhibition.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the this compound core is fundamental to its application in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | N/A |
| Molecular Weight | 307.14 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | Not widely reported, but expected to be a crystalline solid with a relatively high melting point | N/A |
| Solubility | Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols. Poorly soluble in water. | N/A |
Synthesis of the this compound Core
The synthesis of this compound is a critical first step in the development of its derivatives. A logical and efficient synthetic route proceeds through the protection of the hydroxyl group of a readily available precursor, 4-bromo-2-hydroxybenzoic acid, via a Williamson ether synthesis.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Williamson ether synthesis and is adapted from procedures for similar phenolic compounds.
Materials and Reagents:
-
4-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents). If using sodium hydride, add it portion-wise to a cooled solution (0 °C) of the starting material in DMF. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. This will precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Chemical Reactivity and Derivatization Strategies
The this compound scaffold offers three primary points for chemical modification, enabling the synthesis of a diverse library of analogs.
Derivatization Workflow
Caption: Key derivatization pathways for the this compound scaffold.
Carboxylic Acid Modifications: Amide Bond Formation
The carboxylic acid moiety is readily converted into amides, which are prevalent in many drug molecules. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can be employed to couple the carboxylic acid with a wide range of primary and secondary amines.[3][4]
Detailed Experimental Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification by column chromatography or recrystallization to obtain the desired amide derivative.
Bromo Substituent Transformations: Cross-Coupling Reactions
The bromine atom at the 4-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a variety of amines provides access to N-aryl or N-alkyl derivatives.
These reactions significantly expand the chemical space accessible from the core scaffold, allowing for fine-tuning of steric and electronic properties to optimize target engagement.
Benzyloxy Group Modification: Deprotection
The benzyl group can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unveil the free phenol. This deprotection step is often crucial in the final stages of a synthesis to reveal a key hydrogen bond donor for interaction with the biological target.
Applications in Medicinal Chemistry: Targeting Protein Kinases in Cancer
The dysregulation of protein kinase signaling pathways is a hallmark of many cancers.[5] Consequently, protein kinase inhibitors have become a major class of anticancer drugs. The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to be elaborated into structures that can mimic the hinge-binding motifs of known inhibitors.
A technical guide from BenchChem on closely related 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives highlights their potential as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[6] The data from this guide, while on a fluorinated analog, provides valuable insights into the structure-activity relationship (SAR) of this chemical class.
Quantitative Biological Data of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives
| Compound ID | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Derivative 1 | 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole | >10000 | >10000 |
| Derivative 2 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine | 890 | 1800 |
| Derivative 3 | N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide | >10000 | >10000 |
| Derivative 4 | 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea | 1200 | 2500 |
| Derivative 5 | 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione | >10000 | >10000 |
| Derivative 6 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide | 450 | 980 |
Data extracted from a BenchChem technical guide on related analogs.[6]
Structure-Activity Relationship (SAR) Insights
The data presented above, although on a fluorinated analog, allows for the deduction of preliminary SAR trends for benzyloxy-bromophenyl derivatives as kinase inhibitors:
-
Importance of the Amine Moiety: The morpholine (Derivative 2) and thiomorpholine 1,1-dioxide (Derivative 6) analogs exhibit the most potent activity. This suggests that a nitrogen-containing heterocycle at this position is crucial for interacting with the kinase active site, likely through hydrogen bonding or other polar interactions.
-
Impact of the Linker: The urea linkage in Derivative 4 also confers some activity, indicating that a hydrogen-bond donor/acceptor system can be tolerated.
-
Inactive Moieties: The oxadiazole (Derivative 1), acetamide (Derivative 3), and isoindoline-1,3-dione (Derivative 5) derivatives are largely inactive. This suggests that these groups may be too sterically bulky or lack the appropriate electronic properties for effective binding.
-
Role of the Benzyloxy Group: The benzyloxy group likely occupies a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. Modifications to the benzyl ring (e.g., substitution with electron-donating or -withdrawing groups) could be explored to further optimize these interactions.
Logical Workflow for SAR-Guided Drug Discovery
Caption: A general workflow for a SAR-guided drug discovery program.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its trifunctional nature allows for the systematic and efficient generation of diverse chemical libraries for SAR studies. The demonstrated potential of closely related analogs as potent kinase inhibitors underscores the promise of this chemical class. Future research efforts should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring modifications at all three key positions to further elucidate the SAR and optimize for potency, selectivity, and drug-like properties. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of targeted cancer therapies.
References
- Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
- Al-Ostath, A., Zalloum, H., Al-Qawasmeh, R. A., & Taha, M. O. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
- Gül, H. İ., BİLİCİ, K., Göksu, S., & Gül, M. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
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An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Substituted Benzoic Acids in Medicinal Chemistry
Benzoic acid derivatives are a cornerstone in the field of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] Their prevalence in both natural products and synthetic drugs underscores their importance. The structural simplicity of the benzoic acid core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Modifications to the aromatic ring, such as halogenation and the introduction of bulky ether linkages, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide focuses on a specific, yet promising, member of this class: 2-(Benzyloxy)-4-bromobenzoic acid . This compound incorporates three key structural motifs: a carboxylic acid, a bromine atom, and a benzyloxy group. The carboxylic acid provides a handle for forming salts or esters and can act as a key interacting group with biological receptors. The bromine atom, a common halogen in drug design, can modulate the electronic properties of the ring and offers a site for further synthetic elaboration through cross-coupling reactions. The benzyloxy group significantly increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. While specific experimental data for this compound is not extensively published, this guide will provide a comprehensive overview of its known properties, a proposed synthetic route, and its potential applications in drug discovery by drawing upon data from closely related analogues.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is limited in publicly accessible literature, we can compile its known identifiers and infer other properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 693257-19-1 | [2] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [2] |
| Molecular Weight | 307.14 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Based on related benzoic acids. |
| Melting Point | Not experimentally determined in available literature. | --- |
| Boiling Point | Not experimentally determined in available literature. | Likely to decompose upon heating. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from related benzoic acids. |
| pKa | Not experimentally determined. Expected to be in the range of 3-4. | The presence of the electron-withdrawing bromine and the ortho-benzyloxy group will influence acidity. The "ortho effect" in benzoic acids can increase acidity due to steric hindrance to rotation of the carboxyl group, which enhances resonance stabilization of the carboxylate anion.[3] |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The protons on the brominated benzoic acid ring will likely appear as a set of coupled doublets and a doublet of doublets. The five protons of the benzyl group will appear in the typical aromatic region. The acidic proton of the carboxylic acid will be a broad singlet, often exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the bromine and benzyloxy substituents. The benzylic methylene carbon will appear around 70 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong C=O stretch for the carboxylic acid will be present around 1700 cm⁻¹. C-O stretching bands for the ether linkage and C-Br stretching will also be observable in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group and the carboxylic acid moiety.
Synthesis of this compound
A logical starting material for this synthesis is methyl 4-bromo-2-hydroxybenzoate. The synthesis would proceed as follows:
-
Benzylation: The phenolic hydroxyl group of methyl 4-bromo-2-hydroxybenzoate is protected as a benzyl ether. This is typically achieved by reacting the starting material with benzyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile.
-
Saponification: The methyl ester of the resulting methyl 2-(benzyloxy)-4-bromobenzoate is then hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol like methanol or ethanol. Subsequent acidification of the reaction mixture yields the desired product, this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from procedures for analogous compounds and should be optimized for best results.
Step 1: Synthesis of Methyl 2-(benzyloxy)-4-bromobenzoate
-
To a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure methyl 2-(benzyloxy)-4-bromobenzoate.
Step 2: Synthesis of this compound
-
Dissolve the methyl 2-(benzyloxy)-4-bromobenzoate (1.0 eq) obtained from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (3.0-4.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a concentrated hydrochloric acid solution.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the benzyloxy ether.
Caption: Key reaction sites on this compound.
-
Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification and amidation. This allows for the synthesis of a wide array of derivatives where the carboxylic acid is converted into a less acidic or non-acidic group, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This opens up possibilities for synthesizing more complex molecular architectures by introducing new aryl, alkyl, or amino substituents at the 4-position.
-
Benzyloxy Group: The benzyl ether can be cleaved under various conditions, most commonly through catalytic hydrogenation, to reveal a phenolic hydroxyl group. This deprotection strategy is often employed in the final steps of a synthesis to unmask a key functional group for biological activity.
Given these reactive handles and its structural features, this compound is a promising building block in medicinal chemistry. Substituted benzoic acids are known to be inhibitors of various enzymes and receptors. For instance, derivatives of benzoic acid have been investigated as inhibitors of protein phosphatases, which are implicated in cell migration and could be targets for anti-cancer therapies.[5] The benzyloxy group, in particular, can be found in a range of biologically active molecules and can contribute to binding affinity through hydrophobic interactions.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of its isomers and related brominated aromatic carboxylic acids, it is prudent to handle this compound with care. A safety data sheet for the related compound 2-(benzyloxy)-3-bromobenzoic acid indicates that it may cause skin and eye irritation. Therefore, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a molecule with significant potential as a building block in the synthesis of complex organic molecules for drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet widely published, its structural features suggest a range of synthetic possibilities. The presence of a carboxylic acid, an aryl bromide, and a cleavable benzyloxy group provides a trifecta of functionalities that can be strategically manipulated to create diverse libraries of compounds for biological screening. As research into novel therapeutic agents continues, versatile and strategically functionalized building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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An In-depth Technical Guide to the Safety and Hazards of 2-(Benzyloxy)-4-bromobenzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Compound and the Data Gap
2-(Benzyloxy)-4-bromobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core, a bromo substituent, and a benzyloxy group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1]
A thorough review of safety literature reveals a significant data gap for this specific molecule. The primary Safety Data Sheet (SDS) available does not contain GHS classification or detailed toxicological information.[2] This is not uncommon for novel or specialized research chemicals. Therefore, this guide is built on the expert analysis of analogous compounds, such as positional isomers and the parent acid, to construct a reliable, inferred safety profile. The primary analogs used for this assessment include 2-(Benzyloxy)-3-bromobenzoic acid and 4-bromobenzoic acid, which share key functional groups and are expected to exhibit similar toxicological properties.[3][4][5][6]
Section 1: Inferred Hazard Identification and Classification
Based on the hazard profiles of closely related chemical structures, this compound should be handled as a hazardous substance.[3][4][6] The following GHS classification is inferred and should be adopted for all laboratory risk assessments until specific data becomes available.
| Hazard Class | Category | Hazard Statement | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the substance may lead to adverse health effects.[3][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation, redness, or inflammation.[3][4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Contact with the eyes can cause significant irritation, pain, and potential damage.[3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dusts may irritate the respiratory tract, leading to coughing and discomfort.[3][6] |
GHS Label Elements (Inferred)
-
Pictogram:
-
Primary Routes of Exposure: The most likely routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.
Section 2: Proactive Risk Assessment and Mitigation Strategy
A self-validating safety protocol begins with a logical risk assessment. When specific data is absent, the process pivots to an analysis of analogs to define and mitigate potential risks.
Risk Assessment Workflow for Chemicals with Limited Data
The following diagram illustrates the logical workflow that underpins the recommendations in this guide. This process ensures that safety measures are based on a systematic evaluation of available evidence.
Caption: Risk assessment workflow for handling chemicals with incomplete safety data.
Recommended Exposure Controls
-
Engineering Controls: All manipulations of solid this compound that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[3] General laboratory ventilation should be adequate to maintain low background concentrations.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear standard nitrile or other chemical-resistant gloves. Always inspect gloves prior to use and change them immediately if contamination occurs. A lab coat or chemical-resistant apron is required to prevent skin contact.[7]
-
Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[9]
-
Section 3: Standard Operating Procedures for Safe Handling and Emergencies
Adherence to standardized protocols is critical for minimizing exposure and ensuring a rapid, effective response in an emergency.
Protocol for Safe Handling and Use
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible.[5]
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.[2]
-
Preventing Electrostatic Discharge: Use non-sparking tools and ensure proper grounding, as fine chemical dusts can have an explosion potential when dispersed in air.[2][3]
-
Housekeeping: Avoid accumulation of dust on surfaces. Clean up spills promptly using appropriate methods (see below).
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Storage Requirements
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3][8]
-
The container should be protected from physical damage.[7]
Emergency and First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[3] |
Section 4: Physicochemical Properties, Stability, and Reactivity
-
Molecular Formula: C₁₄H₁₁BrO₃[1]
-
Molecular Weight: 307.14 g/mol [1]
-
Appearance: Likely a solid powder, ranging from white to beige in color.[5]
-
Stability: The compound is expected to be stable under normal laboratory and recommended storage conditions.[3][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[3][8]
-
Hazardous Decomposition Products: Thermal decomposition or combustion is expected to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[5][9] Firefighting requires a self-contained breathing apparatus to protect against these irritating and toxic fumes.[5]
Conclusion
While this compound lacks a comprehensive, publicly documented safety profile, a systematic analysis of its structure and analogous compounds provides a clear basis for safe handling. It should be treated, at a minimum, as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. The implementation of standard engineering controls, appropriate personal protective equipment, and adherence to the protocols outlined in this guide are essential for mitigating risks. The core principle of chemical safety—to treat compounds of unknown toxicity with a high degree of caution—must be rigorously applied.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromobenzoic acid. Available at: [Link]
-
Fisher Scientific. (2025). Safety Data Sheet for 4-Bromobenzoic acid. Available at: [Link]
-
Cheméo. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester Physical Properties. Available at: [Link]
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An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromobenzoic acid, a substituted aromatic carboxylic acid, represents a valuable building block in the landscape of medicinal chemistry. Its unique trifunctional architecture—comprising a carboxylic acid, a bromine atom, and a benzyloxy group—offers a versatile scaffold for the synthesis of complex molecular entities with potential therapeutic applications. The strategic placement of these functional groups allows for a diverse range of chemical modifications, making it an attractive starting material for the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its structure and comparison with related compounds.
| Property | Value/Information | Source |
| CAS Number | 693257-19-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported in available literature. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and diethyl ether, with limited solubility in water.[3] | Inferred from similar compounds |
| SMILES | O=C(O)c1cc(Br)ccc1OCc1ccccc1 | [1] |
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 4-bromo-2-hydroxybenzoic acid serves as the phenolic precursor, and a benzyl halide (such as benzyl bromide) acts as the alkylating agent.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF or acetone.
-
Base Addition: Add potassium carbonate (2.0-3.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (Benzoic Acid Ring): Three protons in the aromatic region, likely exhibiting a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.
-
Aromatic Protons (Benzyl Ring): Five protons in the aromatic region, appearing as a multiplet.
-
Methylene Protons (-CH₂-): A singlet at approximately 5.0-5.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm). The carbon bearing the bromine atom and the carbons attached to the oxygen atoms will have distinct chemical shifts.
-
Methylene Carbon (-CH₂-): A signal around 70-75 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 307.14. A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be observed.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
As a Scaffold for Novel Therapeutics
The core structure of this compound can be elaborated to generate libraries of compounds for screening against various biological targets. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The benzyloxy group can serve as a stable protecting group for the phenol, or it can be a key pharmacophoric element interacting with biological targets. In some cases, debenzylation can provide access to the corresponding phenolic compounds.
Potential as a Building Block for PPAR Modulators
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[4][5] Synthetic ligands for PPARs are important therapeutic agents for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. The general structure of many PPAR modulators includes a carboxylic acid head group, a central aromatic core, and a lipophilic tail. This compound possesses the acidic head group and a modifiable aromatic core, making it an attractive starting material for the synthesis of novel PPAR agonists or antagonists. The benzyloxy group can contribute to the necessary lipophilicity, and the bromine atom allows for the introduction of various side chains to optimize binding affinity and selectivity for different PPAR isoforms (α, γ, and δ).
Use in the Synthesis of Enzyme Inhibitors
The structural motifs present in this compound are found in various classes of enzyme inhibitors. The benzoic acid moiety can mimic the substrate of certain enzymes or interact with active site residues. The benzyloxy group can provide hydrophobic interactions within the enzyme's binding pocket. By modifying the core structure through reactions at the bromine and carboxylic acid positions, it is possible to design and synthesize targeted inhibitors for a range of enzymes implicated in disease, such as kinases, proteases, and phosphatases.
Conclusion
This compound is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Williamson ether reaction is straightforward, providing access to a versatile scaffold. While detailed experimental data for this specific compound is sparse in publicly available literature, its chemical properties and reactivity can be reliably predicted. The presence of a carboxylic acid, a bromine atom, and a benzyloxy group offers multiple avenues for chemical diversification, making it a valuable starting point for the synthesis of novel PPAR modulators, enzyme inhibitors, and other potential therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such versatile chemical intermediates will undoubtedly increase, paving the way for the discovery of next-generation medicines.
References
Please note that while the following references provide context and support for the information presented, a direct, comprehensive publication on this compound was not identified in the search. The information is synthesized from general chemical principles and data on related compounds.
-
Cheméo. (n.d.). 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 693257-19-1 | this compound. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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- Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
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Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Retrieved from [Link]
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Journal of Molecular Structure. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). Retrieved from [Link]
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PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
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PubMed. (2019). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]
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MDPI. (2019). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]
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The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 2-(Benzyloxy)-4-bromobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide delves into the scientific journey of 2-(Benzyloxy)-4-bromobenzoic acid, a molecule that, while not possessing a singular, celebrated moment of discovery, represents the culmination of fundamental organic chemistry principles and the ever-present drive for novel molecular scaffolds in medicinal chemistry. Its history is intrinsically linked to the broader development of substituted benzoic acids and the strategic application of classic reactions to build molecular complexity. We will explore its likely origins, the evolution of its synthesis, and its contemporary relevance as a building block in the quest for new therapeutic agents.
Conceptual Genesis: A Retrospective Discovery
The discovery of this compound is not marked by a specific year or a single pioneering scientist. Instead, its emergence can be understood as a logical progression in synthetic chemistry. The story begins with its precursor, 4-bromo-2-hydroxybenzoic acid. The synthesis of various brominated salicylic acid derivatives was a subject of study in the early 20th century, with detailed investigations into the bromination of salicylic acid being published as early as 1918. These early studies laid the groundwork for the controlled synthesis of specific isomers of bromo-salicylic acids.
The second critical component of its conceptual discovery is the Williamson ether synthesis, a classic and robust method for forming ethers from an alkoxide and an alkyl halide, first reported in 1850. The application of this reaction to phenolic hydroxyl groups, such as the one present in 4-bromo-2-hydroxybenzoic acid, to introduce a benzyl protecting group or a benzyloxy pharmacophore is a standard transformation in organic synthesis.
Therefore, the "discovery" of this compound can be pinpointed to the period when the synthesis of its precursor became reliable and the utility of the Williamson ether synthesis for modifying phenolic acids was well-established, likely around the mid-20th century. Its appearance in chemical catalogs and its use in patent literature, often as an intermediate in the synthesis of more complex molecules, further attest to its role as a valuable, yet unassuming, chemical entity.
The Synthetic Blueprint: From Precursor to Final Product
The synthesis of this compound is a two-stage process that highlights fundamental and reliable organic reactions. The overall synthetic pathway is depicted below:
Caption: Simplified mechanism of electrophilic bromination of salicylic acid.
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid
This protocol is a representative procedure based on established methods.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Bromination: To this solution, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise at room temperature with constant stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove excess acetic acid and bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-2-hydroxybenzoic acid.
| Parameter | Value |
| Starting Material | 2-Hydroxybenzoic acid |
| Reagents | Bromine, Glacial Acetic Acid |
| Typical Yield | 70-85% |
| Purity (post-recrystallization) | >98% |
Stage 2: Benzylation via Williamson Ether Synthesis
The conversion of 4-bromo-2-hydroxybenzoic acid to this compound is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl bromide.
Mechanism of Williamson Ether Synthesis:
Caption: Mechanism of the Williamson ether synthesis for the benzylation of 4-bromo-2-hydroxybenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure.
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) and a suitable base (e.g., potassium carbonate, 2-3 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Alkylating Agent: To this suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-2-hydroxybenzoic acid |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | DMF or Acetone |
| Typical Yield | 85-95% |
| Purity (post-recrystallization) | >99% |
Applications in Drug Discovery and Medicinal Chemistry
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The benzyloxy group can serve multiple purposes:
-
Pharmacophore: The benzyloxy moiety can interact with biological targets, contributing to the overall binding affinity of a molecule.
-
Lipophilicity Modifier: The introduction of the benzyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protecting Group: In multi-step syntheses, the benzyl group can be used as a protecting group for the hydroxyl functionality, which can be readily removed under various conditions.
The bromine atom provides a reactive handle for further synthetic transformations, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
While specific drugs derived directly from this compound are not prominently documented, the broader class of benzyloxy-substituted benzoic acids has been explored for various therapeutic indications, including as hypolipemic agents.
Conclusion
The story of this compound is not one of a dramatic breakthrough, but rather a testament to the power of fundamental organic synthesis. Its existence is a logical consequence of the development of reliable methods for the functionalization of aromatic rings and the application of classic named reactions. For contemporary researchers, this molecule serves as a readily accessible and versatile starting material, embodying the principles of rational molecular design. Its history underscores the importance of a deep understanding of foundational synthetic methodologies, which continue to empower the discovery and development of new medicines.
References
- A detailed study of bromo-salicylic acids was undertaken as their chloralamides were required for other work. This information is inferred from early 20th-century chemical literature on the synthesis of substituted salicylic acids.
- The Williamson ether synthesis, a classic and robust method for forming ethers from an alkoxide and an alkyl halide, was first reported in 1850. This is a well-established fact in the history of organic chemistry.
- The synthesis of 4-bromo-2-hydroxybenzoic acid has been documented in various chemical literature sources focusing on substituted aromatic carboxylic acids.
-
Benzoic acid derivatives form a cornerstone of modern organic chemistry and play an indispensable role in drug discovery and development. 5. The broader class of benzyloxy-substituted benzoic acids has been explored for various therapeutic indications, including as hypolipemic agents. This is supported by patent literature describing the synthesis and application of such compounds.
Methodological & Application
Application Notes & Protocols: Strategic Utilization of 2-(Benzyloxy)-4-bromobenzoic Acid in Modern Synthetic Chemistry
Abstract
2-(Benzyloxy)-4-bromobenzoic acid is a trifunctional synthetic building block of significant value to researchers in medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid, a versatile bromo handle, and a protected phenol (benzyloxy group), offers a robust platform for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthetic utility, focusing on strategic applications in palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explain the rationale behind experimental choices, and illustrate its application in the synthesis of kinase inhibitor precursors.
The Strategic Value of a Trifunctional Scaffold
In the landscape of organic synthesis, efficiency and molecular diversity are paramount. This compound (CAS 693257-19-1) is a prime example of a building block designed for synthetic versatility.[1] Each functional group offers a distinct reaction pathway, which can be addressed orthogonally.
-
The Carboxylic Acid: This group is a primary handle for forming amide bonds, which are ubiquitous in pharmaceuticals. It can also be converted into esters or other derivatives.
-
The Bromo Substituent: Positioned para to the benzyloxy group, the bromine atom is an ideal electrophile for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the strategic installation of new carbon-carbon and carbon-nitrogen bonds.[2]
-
The Benzyloxy Group: This serves as a stable protecting group for a phenolic hydroxyl. Phenolic motifs are common in biologically active molecules, and the benzyl group can be readily removed in later synthetic stages via hydrogenolysis to unmask the phenol, a key pharmacophore.
The strategic arrangement of these groups makes this reagent a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.
Sources
Application Notes and Protocols for the Purification of 2-(Benzyloxy)-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of this compound typically involves the benzylation of 4-bromo-2-hydroxybenzoic acid. Potential impurities may include:
-
Unreacted Starting Materials: Residual 4-bromo-2-hydroxybenzoic acid.
-
Over-benzylated Byproducts: Formation of the benzyl ester of this compound.
-
Isomeric Impurities: Depending on the synthetic route, trace amounts of other brominated or benzylated isomers could be present[1].
-
Reagents and Solvents: Residual reagents and solvents from the reaction and initial workup.
The purification strategies outlined below are designed to effectively remove these common impurities.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities will either remain in solution or be insoluble at high temperatures.[2][3][4][5]
Solvent Selection and Rationale
For this compound, a mixed solvent system of ethanol and water is highly effective. The benzyloxy and bromo substituents lend the molecule significant organic character, making it soluble in alcohols like ethanol. Water acts as an anti-solvent, reducing the solubility upon cooling to induce crystallization. This method is particularly effective at removing more polar impurities, such as unreacted 4-bromo-2-hydroxybenzoic acid, and non-polar impurities that may be present in smaller quantities. A methanol/water system has also been shown to be effective for the closely related 4-bromobenzoic acid and can be considered as an alternative[6].
| Solvent System | Rationale | Expected Purity |
| Ethanol/Water | Good solubility of the target compound in hot ethanol, with controlled precipitation upon addition of water and cooling. Effective for removing a range of polar and non-polar impurities. | >98% |
| Methanol/Water | Similar principle to ethanol/water, may offer slightly different solubility characteristics that could be advantageous depending on the specific impurity profile. Effective for recrystallizing 4-bromobenzoic acid[6]. | >98% |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. Dilution with water can induce crystallization. Useful if the compound has poor solubility in alcohols. | >97% |
Detailed Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate in a fume hood. Add the ethanol portion-wise until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvents.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point. Compare the melting point to a reference value if available. The melting point of the related 4-bromobenzoic acid is 252-254 °C.
Method 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7] For this compound, normal-phase chromatography using silica gel is an effective method for removing impurities with different polarities.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Column Chromatography Protocol
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable choice for this compound.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the eluent system is often necessary to suppress the ionization of the carboxylic acid group, which helps to prevent peak tailing and improve the separation of acidic compounds[8].
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Start the elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate + 0.5% acetic acid).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate + 0.5% acetic acid) to elute the compounds from the column.
-
Collect fractions of the eluate in test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions onto a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product by TLC and melting point determination. A single spot on the TLC plate and a sharp melting point are indicative of high purity.
-
Acid-Base Extraction: A Preliminary Purification Step
An initial acid-base extraction can be a highly effective preliminary purification step, particularly for removing non-acidic impurities. This technique leverages the acidic nature of the carboxylic acid group. A synthesis procedure for the related 2-(benzyloxy)-5-bromobenzoic acid utilizes such an extractive workup[9].
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This will re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
This acid-base extraction can significantly enhance the purity of the material before proceeding to recrystallization or chromatography.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting the appropriate purification method.
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. The choice between recrystallization and column chromatography, potentially preceded by an acid-base extraction, will depend on the nature and quantity of the impurities present. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-purity this compound for their drug development and scientific research endeavors.
References
-
Cheméo. (n.d.). 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]
-
Department of Chemistry, Oregon State University. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
-
University of California, Riverside. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
PubMed Central. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
MDPI. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ChemRxiv. (n.d.). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem. Retrieved from [Link]
-
Study.com. (n.d.). Using no more than three steps, outline a synthesis of para-bromobenzoic acid from benzene. Clearly indicate all reagents needed. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a versatile functional group for further derivatization, with a bulky, lipophilic benzyloxy group and a bromine atom, which can participate in a variety of cross-coupling reactions. This unique combination of features makes it a key building block for the synthesis of complex molecular architectures.
These application notes provide a comprehensive guide to the synthesis of this compound, including a detailed reaction protocol, mechanistic insights, and guidance on purification and characterization. The information presented herein is intended to enable researchers to confidently and successfully perform this synthesis in their own laboratories.
Synthetic Strategy: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-bromo-2-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.
The Williamson ether synthesis proceeds via an SN2 mechanism, which is favored by the use of a primary alkyl halide like benzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Examples |
| 4-Bromo-2-hydroxybenzoic acid | ≥97% | Sigma-Aldrich, King-Pharm, Conier Chem & Pharma[1][2][3][4][5] |
| Benzyl bromide | ≥98% | Standard laboratory suppliers |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Standard laboratory suppliers |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard laboratory suppliers |
| Diethyl ether | Anhydrous, ≥99% | Standard laboratory suppliers |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard laboratory suppliers |
| Saturated sodium chloride solution (Brine) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Granular | Standard laboratory suppliers |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield this compound as a solid.[6][7][8][9][10]
Mechanism of the Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis for this compound.
Characterization and Expected Results
The final product, this compound (CAS 693257-19-1), should be a solid at room temperature.[11][12][13] The structure can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the benzoic acid ring (approx. 7.0-8.0 ppm), benzylic protons (singlet, approx. 5.2 ppm), and aromatic protons of the benzyl group (approx. 7.3-7.5 ppm). The carboxylic acid proton will be a broad singlet at a higher chemical shift ( >10 ppm). |
| ¹³C NMR | Carbonyl carbon (approx. 165-170 ppm), aromatic carbons (approx. 110-160 ppm), and the benzylic carbon (approx. 70 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700 cm⁻¹), and C-O ether stretches (approx. 1250 and 1050 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]+ should be observed at m/z 306 and 308 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The [M-H]⁻ peak at m/z 305 and 307 would be seen in negative ion mode.[14] |
Safety Precautions
-
4-Bromo-2-hydroxybenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl bromide: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Sodium hydroxide: Is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Dimethylformamide (DMF): Is a potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure anhydrous conditions. |
| Loss of product during work-up | Ensure the aqueous layer is sufficiently acidified to precipitate the product before extraction. Perform multiple extractions. | |
| Impure Product | Incomplete reaction | Monitor the reaction closely by TLC to ensure all starting material is consumed. |
| Inefficient purification | Optimize the recrystallization solvent system. If necessary, purify by column chromatography on silica gel. |
References
-
Appchem. This compound | 693257-19-1. [Link]
-
NIST WebBook. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. [Link]
-
Arctom. CAS NO. 693257-19-1 | this compound. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 693257-19-1]. [Link]
-
Crysdot LLC. This compound. [Link]
-
Cheméo. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. [Link]
-
University of Wisconsin-Madison. Recrystallization of Benzoic Acid. [Link]
-
St. Olaf College. The Recrystallization of Benzoic Acid. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
StudyMoose. Recrystallization of Benzoic Acid. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
-
PubChem. 2-Bromobenzoic acid. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. [Link]
-
PubChem. 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 4-bromo-. [Link]
-
NIST WebBook. Benzoic acid, 4-bromo-. [Link]
-
PubChemLite. 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). [Link]
-
PubChemLite. 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3). [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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PubChem. 4-Bromobenzoic acid. [Link]
-
ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]
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SpectraBase. 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. [Link]
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Application Notes and Protocols for the Characterization of 2-(Benzyloxy)-4-bromobenzoic Acid
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features—a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a benzyloxy group that can be a stable protecting group or a pharmacophoric element—make it a versatile intermediate. Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic steps and the quality of the final products.
This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of this compound using a suite of standard analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, offering both practical instruction and the scientific rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | [N/A] |
| Molecular Weight | 307.14 g/mol | [N/A] |
| Appearance | Expected to be a white to off-white solid | [N/A] |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in non-polar solvents and water. | [N/A] |
Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the principles and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the protons and carbons in this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5-12.0 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet | 1H | Ar-H (adjacent to -COOH) |
| ~7.3-7.5 | Multiplet | 5H | Ar-H (benzyl) |
| ~7.1-7.2 | Doublet of doublets | 1H | Ar-H (meta to -COOH) |
| ~7.0 | Doublet | 1H | Ar-H (ortho to -Br) |
| ~5.2 | Singlet | 2H | -OCH₂- |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~165-170 | -COOH |
| ~155-160 | C-OBn |
| ~135-140 | C-Br |
| ~130-135 | Ar-C (quaternary, benzyl) |
| ~128-130 | Ar-CH (benzyl) |
| ~125-128 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-C (quaternary, adjacent to -COOH) |
| ~70-75 | -OCH₂- |
Experimental Protocol: NMR Spectroscopy
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals based on their chemical shifts, multiplicities, and coupling constants.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
Rationale and Insights
-
The broad singlet for the carboxylic acid proton is due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and temperature.
-
The use of a higher field NMR spectrometer (e.g., 600 MHz) can provide better signal dispersion, which is particularly useful for resolving the aromatic protons.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectral Data
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M-H]⁻ | 305.9868 |
| [M+H]⁺ | 307.9998 |
| [M+Na]⁺ | 329.9817 |
Expected Fragmentation Pattern (in positive ion mode):
-
m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of the benzyl group.
-
Loss of COOH (45 Da): Resulting in a fragment at m/z ~262.
-
Loss of Br (79/81 Da): Resulting in a fragment at m/z ~228.
Experimental Protocol: Mass Spectrometry
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer for HRMS.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
ESI-MS Acquisition Parameters (Negative and Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Polarity: Negative and Positive
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50 - 500
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺).
-
Utilize the accurate mass to calculate the elemental formula and confirm it matches C₁₄H₁₁BrO₃.
-
Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.
Workflow Diagram
Caption: Workflow for Mass Spectrometry Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FTIR Data
Table 4: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid, H-bonded) |
| ~3030 | Medium-Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Medium | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Spectral Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups in this compound.
Rationale and Insights
-
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.
-
The position of the C=O stretch can be influenced by conjugation and hydrogen bonding.
-
The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound and for quantifying it in a mixture. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Experimental Protocol: HPLC
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for separating potential impurities.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a diode array detector to monitor multiple wavelengths)
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram
Application Notes & Protocols: 2-(Benzyloxy)-4-bromobenzoic Acid in the Synthesis of Heterocyclic Compounds
Introduction: A Multifaceted Building Block for Heterocyclic Synthesis
2-(Benzyloxy)-4-bromobenzoic acid is a trifunctional synthetic intermediate poised for the strategic construction of complex heterocyclic scaffolds, which are foundational in medicinal chemistry and drug discovery.[1] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Carboxylic Acid (-COOH): A versatile handle for forming esters, amides, or acyl halides, enabling the introduction of diverse side chains or cyclization precursors.
-
Aryl Bromide (Ar-Br): An ideal site for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[2][3]
-
Benzyloxy Group (-OBn): A robust protecting group for a phenol. Its cleavage unmasks a highly reactive nucleophile, pivotal for intramolecular cyclization strategies leading to oxygen-containing heterocycles like benzofurans.[4]
This combination allows for a modular and sequential approach to synthesis, where each functional group can be addressed under specific conditions, leaving the others intact for subsequent transformations.
| Compound Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Sites | Carboxylic Acid, Aryl Bromide, Benzyloxy Ether |
Core Synthetic Strategies & Mechanistic Overview
The strategic value of this compound lies in its capacity to undergo a variety of transformation pathways. The choice of reaction sequence dictates the final heterocyclic core. The diagram below illustrates the primary synthetic disconnections and strategic possibilities.
Caption: Key synthetic pathways originating from this compound.
Application Note I: Synthesis of Benzofuran Scaffolds via Deprotection-Cyclization
The benzofuran core is a privileged structure in many biologically active compounds.[5][6][7] A reliable strategy to synthesize substituted benzofurans from this compound involves an initial esterification, followed by deprotection of the benzyl group and a subsequent intramolecular nucleophilic substitution/cyclization.
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid is first converted to an ester (e.g., a 2-chloroethyl ester). This transformation serves two purposes: it protects the acidic proton, which could interfere with subsequent steps, and it installs an electrophilic center required for the final ring-closing reaction.
-
Deprotection: Catalytic hydrogenation (e.g., using H₂ gas and Palladium on carbon) is a clean and efficient method for cleaving the benzyl ether to reveal the phenol without affecting the aryl bromide.[4]
-
Intramolecular Cyclization: The newly formed phenoxide, generated by adding a non-nucleophilic base like potassium carbonate, acts as a potent intramolecular nucleophile. It attacks the electrophilic carbon of the ester side-chain, displacing the chloride and forming the furan ring in an irreversible cyclization.[8]
Caption: Workflow for the synthesis of a benzofuran derivative.
Experimental Protocol 1: Synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-one
This protocol is a representative example adapted from established methodologies for benzofuran synthesis.[9][10]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
2-Chloroethanol (3.0 eq)
-
Palladium on Carbon (10% Pd, 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Monitor completion by TLC. Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and add 2-chloroethanol (3.0 eq). Stir at room temperature overnight. Quench the reaction with saturated NaHCO₃ solution, separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the 2-chloroethyl 2-(benzyloxy)-4-bromobenzoate. Purify by column chromatography if necessary.
-
Deprotection (Hydrogenolysis): Dissolve the ester intermediate in methanol. Add 10% Pd/C catalyst (0.05 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon). Stir vigorously at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Intramolecular Cyclization: Dissolve the resulting crude phenol in DMF. Add anhydrous potassium carbonate (2.5 eq). Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor ring closure by LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final benzofuran derivative.
Application Note II: Synthesis of Fused Isoquinolinone Scaffolds via Palladium Catalysis
The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of fused nitrogen heterocycles. A powerful approach is the Suzuki-Miyaura coupling to introduce a vinyl or aryl group, followed by an intramolecular cyclization cascade.[11][12]
Causality Behind Experimental Choices:
-
Amidation: The carboxylic acid is first converted into an N-methoxy-N-methylamide (Weinreb amide). This functional group is stable to many reaction conditions but can be readily converted to other carbonyl compounds if needed. More importantly for this pathway, it can participate directly in cyclization.
-
Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds.[3][13] A palladium catalyst (e.g., Pd(PPh₃)₄) and a base are used to couple the aryl bromide with a boronic acid derivative, such as 2-formylphenylboronic acid. The C-Br bond is significantly more reactive than C-Cl or C-F bonds in oxidative addition to the Pd(0) center, ensuring high chemoselectivity.[3]
-
Reductive Amination & Cyclization: The newly introduced aldehyde from the boronic acid can undergo an intramolecular reductive amination with a modified amide or subsequent cyclization with the existing amide to form the fused lactam ring of the isoquinolinone system.
| Catalyst System Component | Typical Reagents | Purpose |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation and neutralizes acid byproduct |
| Solvent | Toluene, Dioxane, DMF (often with water) | Solubilizes reactants and facilitates the reaction |
Experimental Protocol 2: Synthesis of a Fused Isoquinolinone Derivative
This protocol outlines a general strategy for building a complex N-heterocycle.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)
-
2-Formylphenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous solvents: DCM, Toluene, Water (degassed)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Weinreb Amide Formation: Convert this compound to its acyl chloride using oxalyl chloride in DCM. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine) in DCM. Slowly add the acyl chloride solution to the hydroxylamine solution at 0 °C. Stir at room temperature for 3-4 hours. Perform an aqueous work-up and purify to obtain the Weinreb amide.
-
Suzuki-Miyaura Coupling: In a Schlenk flask under an argon atmosphere, combine the Weinreb amide (1.0 eq), 2-formylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). Add degassed toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Intramolecular Cyclization: Upon completion of the cross-coupling, the product may cyclize in situ, or require an additional step. This can often be promoted by acidic or basic conditions. For instance, treatment with an acid catalyst can facilitate intramolecular condensation between the amide and the aldehyde.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the fused heterocyclic product.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cross-Coupling | Inactive catalyst; Poorly degassed solvents; Inappropriate base or ligand. | Activate catalyst if necessary; Ensure rigorous degassing of all solvents; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands. |
| Incomplete Deprotection | Catalyst poisoning; Insufficient hydrogen pressure. | Use fresh, high-quality Pd/C catalyst; Increase hydrogen pressure or reaction time; Ensure the substrate is pure. |
| Failure of Intramolecular Cyclization | Steric hindrance; Ring strain in the target molecule; Insufficiently reactive nucleophile/electrophile. | Increase reaction temperature; Use a stronger base (for nucleophilic attack); Modify the linking chain to be more flexible. |
| Formation of Side Products | Premature deprotection; Self-coupling of boronic acid (Suzuki); Reductive dehalogenation. | Ensure protecting groups are stable to the reaction conditions; Optimize stoichiometry and addition rate; Use milder conditions. |
References
-
ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from ResearchGate. [Link]
-
PubMed Central (PMC). (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Institutes of Health. [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. PrepChem. [Link]
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- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
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Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Sci-Hub. (2003). Palladium‐Catalyzed Cascade Cyclization—Coupling Reactions of 2‐Bromo‐1,6‐enynes with Organoboronic Acids. ChemInform. [Link]
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MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]
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PubMed Central (PMC). (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. National Institutes of Health. [Link]
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PubMed Central (PMC). (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health. [Link]
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PubMed. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4 H-Furo[3,2- c]chromenes and Xanthones. Organic Letters. [Link]
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Sci-Hub. (1983). The intramolecular cyclization of unsaturated benzo derivatives of Bicyclo[3.3.2]decane. Australian Journal of Chemistry. [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. Retrieved from ResearchGate. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]
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Vihita Drugs & Intermediates. (n.d.). 4-Bromo Benzoic acid. Vihita Drugs & Intermediates. [Link]
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ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis. [Link]
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National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. [Link]
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"scale-up synthesis of 2-(Benzyloxy)-4-bromobenzoic acid"
An Application Note for the Scale-Up Synthesis of 2-(Benzyloxy)-4-bromobenzoic Acid
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and advanced materials research. Moving from bench-scale to pilot or manufacturing scale presents significant challenges in reaction control, thermal management, and product purification. This document outlines a robust and validated protocol, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic rationale behind procedural choices, provide detailed step-by-step protocols for multi-gram synthesis, address critical safety considerations for handling hazardous reagents, and detail analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals seeking to implement a safe, efficient, and scalable synthesis.
Introduction and Strategic Importance
This compound is a versatile building block in organic synthesis. The presence of three distinct functional moieties—the carboxylic acid, the aryl bromide, and the benzyl ether—allows for orthogonal chemical modifications. The aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the carboxylic acid is readily converted to esters, amides, or acid chlorides, and the benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be removed under reductive conditions. This trifecta of reactivity makes the molecule a valuable precursor for complex molecular architectures in drug discovery and materials science.
The synthesis relies on the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] While straightforward on a small scale, scaling this process requires careful control of reaction parameters to manage exothermicity, ensure complete reaction, and minimize side-product formation, thereby simplifying downstream purification.
Mechanistic Rationale: The Williamson Ether Synthesis
The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[2] The process can be broken down into two primary stages:
-
Deprotonation: The starting material, 2-hydroxy-4-bromobenzoic acid, possesses a phenolic hydroxyl group. This proton is acidic and can be removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium phenoxide. This deprotonation step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral hydroxyl group.
-
Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. In a concerted mechanism, the phenoxide forms a new carbon-oxygen bond while the carbon-bromine bond is broken, displacing the bromide ion as the leaving group.[1][2]
The choice of a primary alkyl halide like benzyl bromide is critical, as the SN2 mechanism is sensitive to steric hindrance. Secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.[1][2]
Caption: Reaction mechanism for the Williamson ether synthesis.
Preparation of Starting Material: 2-Hydroxy-4-bromobenzoic Acid
While commercially available, the synthesis of the key starting material, 2-hydroxy-4-bromobenzoic acid, from the inexpensive bulk chemical 2-hydroxybenzoic acid (salicylic acid) is a practical first step for large-scale campaigns. A common method involves the electrophilic aromatic substitution (bromination) of salicylic acid.
Protocol: A solution of bromine in a suitable solvent like acetic acid is added to a solution of 2-hydroxybenzoic acid. The reaction is typically performed at or below room temperature to control selectivity and is followed by quenching and precipitation of the product.[3][4]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable engineering controls.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Hydroxy-4-bromobenzoic acid | 217.02 | 108.5 g | 0.50 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 44.0 g | 1.10 | Base (2.2 eq) |
| Benzyl Bromide | 171.04 | 94.1 g (65.8 mL) | 0.55 | Electrophile (1.1 eq) |
| N,N-Dimethylformamide (DMF) | - | 1.0 L | - | Solvent |
| Hydrochloric Acid (HCl), 6M | - | ~200 mL | - | Acidification |
| Ethyl Acetate | - | ~2.0 L | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | ~500 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | ~50 g | - | Drying Agent |
| Equipment | ||||
| 3 L Three-Neck Round Bottom Flask | Reaction Vessel | |||
| Mechanical Stirrer | Agitation | |||
| Thermometer | Temperature Monitoring | |||
| Addition Funnel | Reagent Addition | |||
| Heating Mantle with Controller | Heating | |||
| Large Separatory Funnel (4 L) | Extraction |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 3 L reaction vessel with a mechanical stirrer, thermometer, and an addition funnel. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with 2-hydroxy-4-bromobenzoic acid (108.5 g, 0.50 mol) and N,N-Dimethylformamide (DMF, 1.0 L). Begin stirring to form a suspension.
-
Base Addition: In a separate beaker, carefully dissolve sodium hydroxide (44.0 g, 1.10 mol) in water (100 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
Formation of Phenoxide: Slowly add the cooled sodium hydroxide solution to the reaction mixture via the addition funnel over 20-30 minutes. A noticeable temperature increase may occur. Maintain the internal temperature below 40°C using a water bath if necessary. The mixture should become a clearer solution as the phenoxide salt forms.
-
Electrophile Addition: Once the base addition is complete and the temperature is stable, add benzyl bromide (94.1 g, 0.55 mol) dropwise via the addition funnel over approximately 45-60 minutes. A mild exotherm will be observed. Maintain the internal temperature between 25-35°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting 2-hydroxy-4-bromobenzoic acid spot is no longer visible.
-
Work-Up - Quenching and Acidification: Cool the reaction mixture to room temperature. Pour the mixture slowly into a separate large beaker containing 2 L of cold water with vigorous stirring. A precipitate may form. Slowly and carefully acidify the aqueous mixture to a pH of ~2 with 6M HCl.
-
Extraction: Transfer the acidified mixture to a 4 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 250 mL) and then with brine (1 x 500 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent, then add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified solid and dry under vacuum.
Caption: Experimental workflow for scaled-up synthesis.
Critical Safety and Handling Protocols
Scaling up chemical synthesis magnifies potential hazards. Strict adherence to safety protocols is mandatory.
-
Benzyl Bromide: This compound is a potent lachrymator (causes tearing) and is corrosive to skin and eyes.[5][6] It is also a suspected carcinogen. Always handle benzyl bromide in a certified chemical fume hood, wearing nitrile gloves, chemical splash goggles, and a lab coat.[7][8] Ensure an emergency eyewash and shower are immediately accessible.[8]
-
Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe burns.[8] The dissolution in water is highly exothermic. Handle with care, wearing appropriate PPE.
-
Solvents: DMF is a combustible liquid and has known reproductive toxicity. Ethyl acetate is highly flammable. Ensure all heating is done using spark-proof equipment (e.g., heating mantles, oil baths) and that no ignition sources are present.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are required.[7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.
| Technique | Purpose | Typical Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Purity Assessment | 145-148 °C |
| TLC | Reaction Monitoring | Rf ≈ 0.5 (7:3 Hexane:EtOAc + 1% AcOH) |
| ¹H NMR | Structural Confirmation | Peaks corresponding to aromatic protons, benzylic CH₂, and carboxylic acid OH |
| HPLC | Purity Assay | >98% purity |
| Mass Spec (MS) | Molecular Weight | [M-H]⁻ at m/z 307/309 (for Br isotopes) |
Troubleshooting Guide
Even with a robust protocol, issues can arise during scale-up. This decision tree provides guidance on common problems.
Caption: A troubleshooting decision tree for common issues.
References
- Vertex AI Search. (2013).
- Synquest Labs.
- NJ.gov. BENZYL BROMIDE HAZARD SUMMARY.
- Fisher Scientific. (2010).
- ChemicalBook.
- Thermo Fisher Scientific.
- ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis.
- Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
- National Institutes of Health. (2021).
- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps.
- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- Utah Tech University. Williamson Ether Synthesis.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- Wikipedia. Williamson ether synthesis.
- Francis Academic Press.
- ChemicalBook. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
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Mastering the Solid Form: An Application Guide to the Crystallization of 2-(Benzyloxy)-4-bromobenzoic Acid
Introduction:
In the landscape of pharmaceutical development and fine chemical synthesis, the control of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate directly influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, in-depth technical protocol for the crystallization of 2-(Benzyloxy)-4-bromobenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering users to not only replicate the process but also to troubleshoot and adapt it to their specific needs. Our focus is on creating a self-validating protocol that ensures the desired crystalline form is achieved with high purity and consistency.
Foundational Principles: Understanding the Molecule and its Crystallization Behavior
This compound (C₁₄H₁₁BrO₃, M.W. 307.14 g/mol ) is an aromatic carboxylic acid. Its structure, featuring a bulky benzyloxy group and a bromine atom on the phenyl ring, presents both opportunities and challenges for crystallization. The carboxylic acid moiety is capable of forming strong hydrogen bonds, often leading to the formation of centrosymmetric dimers in the solid state, a common motif for carboxylic acids.[1] However, the large, relatively nonpolar benzyloxy group will significantly influence its solubility profile and potentially lead to different packing arrangements in the crystal lattice, a phenomenon known as polymorphism.
Another potential challenge during the crystallization of larger, functionalized molecules is "oiling out," where the compound separates from the solution as a liquid phase rather than a solid.[3][4] This is often due to a low melting point or high impurity levels and can hinder the formation of pure crystals. This guide will address strategies to mitigate this issue.
Strategic Solvent Selection: The Key to Successful Crystallization
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for a high yield upon cooling. For this compound, a preliminary solvent screening is essential. Based on the general solubility of aromatic carboxylic acids, the following solvents are recommended for initial screening.[1][5]
| Solvent Class | Examples | Expected Solubility Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility, especially when heated. Potential for hydrogen bonding with the carboxylic acid. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good to moderate solubility. |
| Esters | Ethyl Acetate | Moderate solubility, often a good choice for recrystallization. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good solubility. |
| Aromatic Hydrocarbons | Toluene | Lower solubility, may be useful as an anti-solvent. |
| Chlorinated Solvents | Dichloromethane (DCM) | Good solubility. |
| Anti-Solvents | Water, Heptane, Hexane | Poor solubility. Used to induce precipitation in anti-solvent crystallization. |
Protocol 1: Solvent Screening for this compound
-
Place approximately 10-20 mg of this compound into several small vials.
-
To each vial, add a different solvent from the list above, dropwise at room temperature, until the solid dissolves. Record the approximate volume of solvent required.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves.
-
Allow the saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the formation of crystals. Note the quality of the crystals (e.g., well-defined needles, plates, or amorphous powder) and the relative yield.
-
The ideal single-solvent system will show a significant difference in solubility between hot and cold conditions and produce well-formed crystals.
Crystallization Protocols: Pathways to a Pure Solid Form
Based on the solvent screening, one of the following protocols can be employed. The cooling crystallization method is often preferred for its simplicity and scalability, while anti-solvent crystallization is a powerful alternative for compounds with less temperature-dependent solubility.
Cooling Crystallization Protocol
This method relies on the principle of decreasing solubility with decreasing temperature.
dot
Caption: Workflow for Cooling Crystallization.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (e.g., ethanol or ethyl acetate). The flask should be heated in a water bath or on a hot plate with stirring. Add the solvent in portions until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical to encourage the growth of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure particles.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Anti-Solvent Crystallization Protocol
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[6]
dot
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., THF or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or heptane) to the stirred solution until a slight turbidity (cloudiness) is observed and persists. This indicates the solution is saturated.
-
Crystal Growth: Allow the mixture to stand undisturbed at room temperature. Crystal formation should begin. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.
-
Completion of Crystallization: Once crystal growth appears to be complete, you can add more anti-solvent to ensure maximum precipitation and then cool the mixture in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a mixture of the "good" solvent and "anti-solvent".
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | - Melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- Cooling the solution too rapidly. | - Re-heat the solution and add more solvent.- Slow down the cooling rate.- Use a lower boiling point solvent.- Add a seed crystal to encourage crystallization.[6] |
| No Crystal Formation | - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired compound.- For anti-solvent crystallization, add more anti-solvent. |
| Formation of Fine Powder | - Rapid cooling.- High degree of supersaturation. | - Ensure a slow cooling rate.- Consider using a solvent in which the compound is slightly less soluble.- For anti-solvent crystallization, add the anti-solvent more slowly. |
Characterization and Quality Control: Validating the Crystalline Form
To ensure the success of the crystallization and to characterize the final product, the following analytical techniques are indispensable.
dot
Caption: Key Characterization Techniques.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a solid.[7] The resulting diffractogram provides a unique "fingerprint" of the crystal lattice.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point and purity of the crystalline material. The presence of multiple melting peaks can indicate the presence of different polymorphs or impurities.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5] This technique is useful for determining the amount of residual solvent in the crystals and assessing the thermal stability of the compound.
-
Microscopy: Optical microscopy can be used to visually inspect the crystal habit (shape) and estimate the particle size distribution.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[9] Aromatic carboxylic acids and their derivatives may cause skin and eye irritation.
Conclusion
The crystallization of this compound, like any API or intermediate, is a critical process that demands a thorough understanding of the molecule's properties and the principles of crystallization. By systematically screening solvents, carefully controlling the crystallization parameters, and employing appropriate analytical techniques for characterization, researchers can consistently obtain a pure, crystalline solid with the desired physical attributes. This guide provides a robust framework for achieving this goal, empowering scientists to master the solid form and advance their research and development endeavors.
References
- Wilson, C. C. (2000). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. New Journal of Chemistry, 24(10), 849-852.
- Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(3), 775-802.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Katta, J., & Rasmuson, Å. C. (2008). Spherical crystallization of benzoic acid. International journal of pharmaceutics, 348(1-2), 61–69.
-
METTLER TOLEDO. (n.d.). Using Anti-Solvent for Crystallization. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
- Zhang, P., et al. (2017). Determination and correlation for solubility of aromatic acids in solvents.
- Gagniere, E., Mangin, D., Puel, F., & Veesler, S. (2009). Oiling out: from phase diagram to crystallization process design. Crystal Growth & Design, 9(2), 706-712.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
Brainly. (2023). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Brittain, H. G. (2001). X-ray diffraction III: Pharmaceutical applications. Pharmaceutical Technology, 25(7), 50-57.
-
Holodiag. (n.d.). Solid state analysis. Retrieved from [Link]
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Lab Manager. (2022). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
- Fluorochem. (2024). Safety Data Sheet: 2-(Benzyloxy)-3-bromobenzoic acid.
-
AppliChem GmbH. (n.d.). This compound. Retrieved from [Link]
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- 2. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
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Application Notes and Protocols for Suzuki Coupling with 2-(Benzyloxy)-4-bromobenzoic acid
Introduction: Synthesizing Biaryl Carboxylic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] A key application lies in the creation of biaryl scaffolds, which are prevalent in a multitude of biologically active molecules.[3]
This guide focuses on the Suzuki coupling of 2-(benzyloxy)-4-bromobenzoic acid, a substrate that presents unique challenges and opportunities. The presence of a carboxylic acid and a bulky ortho-benzyloxy protecting group requires careful optimization of reaction conditions to achieve high yields and prevent side reactions. The resulting 2-benzyloxy-4-arylbenzoic acid products are valuable intermediates, with the benzyloxy group serving as a protecting group for a phenol that can be deprotected in subsequent synthetic steps to reveal a crucial pharmacophore.[4]
These detailed protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific principles to empower effective troubleshooting and adaptation for various arylboronic acid coupling partners.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for optimizing the reaction conditions for a specific substrate like this compound.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1]
-
Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[5]
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// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; ArylHalide -> OxAdd [dir=none, style=solid, color="#4285F4"]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [style=invis]; BoronicAcid -> Transmetalation [dir=none, style=solid, color="#EA4335"]; Base -> Transmetalation [dir=none, style=solid, color="#34A853"]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; RedElim -> Product [style=solid, color="#FBBC05"];
// Invisible edges for layout {rank=same; Pd0; PdII_Aryl; PdII_Diaryl;} {rank=same; OxAdd; Transmetalation; RedElim;}
// Cycle Pd0 -> PdII_Aryl [label=" Oxidative\n Addition", color="#4285F4"]; PdII_Aryl -> PdII_Diaryl [label=" Transmetalation", color="#EA4335"]; PdII_Diaryl -> Pd0 [label=" Reductive\n Elimination", color="#34A853"]; } caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success
The success of the Suzuki coupling with this compound is highly dependent on the judicious selection of several key parameters:
-
Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts featuring bulky, electron-rich phosphine ligands such as SPhos can offer superior activity, especially for challenging substrates.[7][8] These ligands promote the oxidative addition and reductive elimination steps. For deactivated aryl bromides, highly active palladium catalysts may be necessary to achieve good yields.[9][10]
-
Base: The choice of base is critical. It activates the boronic acid and can influence the reaction rate and yield.[11] For substrates containing a carboxylic acid, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to avoid unwanted side reactions.[3][4] The base plays a multifaceted role in the formation of the active palladium species and acceleration of the reductive elimination.[2]
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures.[12] Common choices include toluene, dioxane, and DMF, frequently mixed with water.[4][13] The solvent system must be able to dissolve both the organic and inorganic components of the reaction. Aqueous media are also becoming more popular due to their environmental benefits.[14][15]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[16][17] Microwave-assisted Suzuki couplings can significantly reduce reaction times.[18][19]
-
Protecting Group: The benzyloxy group is relatively stable under typical Suzuki coupling conditions. However, prolonged reaction times at high temperatures should be avoided to prevent potential debenzylation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.
General Experimental Workflow
// Nodes Prep [label="Preparation of Reagents"]; Setup [label="Reaction Setup"]; Execution [label="Reaction Execution & Monitoring"]; Workup [label="Workup & Extraction"]; Purification [label="Purification"]; Analysis [label="Product Characterization\n(NMR, MS, etc.)"];
// Edges Prep -> Setup; Setup -> Execution; Execution -> Workup; Workup -> Purification; Purification -> Analysis; } caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: Conventional Heating with Phenylboronic Acid
This protocol describes a standard method using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 2: Microwave-Assisted Coupling with 4-Methoxyphenylboronic Acid
This protocol utilizes microwave irradiation for accelerated reaction times.[16]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results for the Suzuki coupling of this compound with phenylboronic acid under various conditions to illustrate the impact of different parameters on the reaction outcome.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 3 | SPhos Pd G2 (1) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF/H₂O | 100 | 12 | 88 |
| 5 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | 90 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Improve degassing procedure; Use a slight excess of the boronic acid; Consider a different ligand. |
| Debenzylation of Starting Material or Product | Prolonged heating at high temperatures. | Reduce reaction time and/or temperature; Consider using microwave irradiation for shorter reaction times. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents if possible (though some water is often beneficial); Ensure the purity of reagents. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the stoichiometry to drive the reaction to completion; Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of substituted biaryl carboxylic acids. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction temperature and time, high yields of the desired products can be achieved. The protocols provided herein serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.
References
-
BenchChem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
-
Wikipedia. Suzuki reaction.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 749–752.
-
Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling in aqueous media.
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
-
University Chemistry. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
-
ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic...
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction.
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media.
-
Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
-
ResearchGate. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
Royal Society of Chemistry. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
I. Synthesis Overview: The Williamson Ether Synthesis and Saponification Route
The most common and reliable route to this compound involves a two-step process starting from a 2-hydroxy-4-bromobenzoic acid ester (typically the methyl or ethyl ester).
-
Step 1: Williamson Ether Synthesis. This step involves the O-alkylation of the phenolic hydroxyl group of the starting ester with benzyl bromide in the presence of a suitable base. This reaction proceeds via an SN2 mechanism.[1][2]
-
Step 2: Saponification (Ester Hydrolysis). The benzyl-protected ester is then hydrolyzed to the target carboxylic acid using a strong base, such as sodium hydroxide, followed by acidification.
This guide will focus on troubleshooting issues that may arise during these two critical steps.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Part A: Williamson Ether Synthesis
Q1: My Williamson ether synthesis reaction is sluggish or incomplete, as indicated by TLC showing significant unreacted starting material. What are the potential causes and how can I fix this?
A1: An incomplete reaction is a common issue and can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents and Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the ester.[3]
-
Troubleshooting:
-
Ensure your solvent (e.g., DMF, acetonitrile) is anhydrous.
-
Dry your starting ester and base (e.g., K₂CO₃, Cs₂CO₃) under vacuum before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient or Inappropriate Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Troubleshooting:
-
Stoichiometry: Use at least 1.5-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃).
-
Base Strength: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH).[4] However, be cautious as stronger bases can promote side reactions.
-
-
-
Low Reaction Temperature or Insufficient Reaction Time: Like many SN2 reactions, this ether synthesis requires sufficient thermal energy and time to proceed to completion.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature. A typical range is 50-100 °C.[1]
-
Monitor the reaction progress by TLC every 2-4 hours. Some reactions may require overnight heating.
-
-
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow.
-
Troubleshooting:
-
Ensure you are using a suitable solvent like DMF or acetonitrile in which the starting materials are soluble.
-
Increase the solvent volume if necessary.
-
-
Q2: My TLC plate shows multiple new spots in addition to my desired product. What are these side products and how can I minimize their formation?
A2: The formation of multiple products can complicate purification. Here are the likely culprits and how to address them:
-
C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially with a strong base.
-
Troubleshooting:
-
Use a milder base like K₂CO₃ instead of NaH.
-
Avoid excessively high reaction temperatures.
-
-
-
Hydrolysis of the Ester: If there is residual water in your reaction, the ester can be partially hydrolyzed to the carboxylic acid, which will then be deprotonated by the base.
-
Troubleshooting:
-
Follow the steps for ensuring anhydrous conditions as described in A1.
-
-
-
Impure Starting Materials: Impurities in your starting ester or benzyl bromide can lead to a variety of side products.
-
Troubleshooting:
-
Verify the purity of your starting materials by NMR or melting point.
-
Purify the starting materials by recrystallization if necessary.
-
-
Part B: Saponification (Ester Hydrolysis)
Q3: The hydrolysis of my methyl 2-(benzyloxy)-4-bromobenzoate is incomplete, even after prolonged heating. What could be the issue?
A3: Incomplete hydrolysis can be frustrating. The steric hindrance around the ester group can sometimes make it less susceptible to nucleophilic attack.
-
Insufficient Base or Water: Saponification is a bimolecular reaction, so the concentration of both the hydroxide and the ester are important.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Increase the reaction temperature to reflux. A typical temperature is around 60 °C.[5]
-
-
-
Steric Hindrance: The benzyloxy group at the ortho position can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon of the ester.
-
Troubleshooting:
-
If standard conditions fail, consider a different solvent system that may improve solvation of the transition state, such as THF/water.
-
In very hindered cases, an alternative mechanism, BAl2 (attack at the alkyl group of the ester), can sometimes be favored, but this is less likely for a methyl ester under these conditions.[7]
-
-
Q4: During the acidic workup of my saponification, I am getting an oil or a very impure solid. How can I improve my product isolation?
A4: Proper workup is critical for obtaining a pure product.
-
Incomplete Acidification: You must add enough acid to protonate all the carboxylate and any excess base.
-
Troubleshooting:
-
Cool the reaction mixture in an ice bath before acidifying to control the exotherm.
-
Add acid (e.g., 4N HCl) dropwise while stirring until the pH is acidic (pH ~2-3).[5] Check the pH with litmus paper.
-
-
-
Product Solubility: The product may have some solubility in the aqueous layer, leading to lower yields.
-
Troubleshooting:
-
After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume).[5]
-
Combine the organic layers, wash with brine to remove excess water, and then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
-
-
Co-precipitation of Impurities: If the saponification was not complete, the starting ester may precipitate with the product.
-
Troubleshooting:
-
Ensure the hydrolysis is complete by TLC before starting the workup.
-
If the isolated solid is impure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.[8]
-
-
Part C: General and Purification
Q5: What are the best practices for purifying the final this compound?
A5: Purification is key to obtaining a high-quality final product.
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water, hexanes) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration.
-
-
-
Column Chromatography: If recrystallization is ineffective, especially if the impurities have similar polarity to the product, column chromatography may be necessary.
-
Procedure:
-
Use a silica gel stationary phase.
-
A common mobile phase would be a gradient of ethyl acetate in hexanes.
-
-
Summary of Key Reaction Parameters
| Parameter | Williamson Ether Synthesis | Saponification |
| Starting Material | Methyl 2-hydroxy-4-bromobenzoate | Methyl 2-(benzyloxy)-4-bromobenzoate |
| Key Reagents | Benzyl bromide, Base | NaOH or KOH, Acid |
| Typical Base | K₂CO₃, NaH | NaOH |
| Solvent | DMF, Acetonitrile | Methanol/Water |
| Temperature | 50-100 °C | 60 °C to reflux |
| Reaction Time | 1-8 hours (or longer) | 2-4 hours |
| Workup | Aqueous extraction | Acidification and extraction |
III. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from
-
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Method for producing 2-bromo-4,5-dialkoxy benzoic acid. (n.d.). Google Patents. Retrieved from
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents. Retrieved from
-
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Purification of benzoic acid. (n.d.). Google Patents. Retrieved from
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]
-
Synthesis of p-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthetic method of 2-halogen-5-bromobenzoic acid. (n.d.). Google Patents. Retrieved from
-
The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.). Google Patents. Retrieved from
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]
-
4-Nitrotoluene to 2-bromobenzoic acid. (2025, January 27). YouTube. Retrieved from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012, May 25). Hilaris Publisher. Retrieved from [Link]
-
Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields through a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Challenge
The preparation of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-4-bromobenzoic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a base. While seemingly straightforward, this SN2 reaction is nuanced due to the presence of two acidic protons (phenolic and carboxylic) and the ambident nature of the resulting phenoxide nucleophile.[1][2] Achieving high yields of the desired O-alkylated product requires careful control of reaction parameters to minimize competing side reactions.
This guide provides a structured approach to troubleshooting and optimizing this critical synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from cause to solution, providing a clear path to resolution.
dot
Caption: A decision tree for troubleshooting low yield.
Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
Answer: This is a common issue that typically points to one of four areas: inefficient deprotonation, reagent quality, suboptimal reaction conditions, or unintended hydrolysis.
-
Cause A: Incomplete Deprotonation of the Phenolic Hydroxyl
-
Explanation: The Williamson ether synthesis requires the formation of a phenoxide, a potent nucleophile, by deprotonating the starting phenol.[2] The carboxylic acid is more acidic than the phenol, but the phenoxide is a much stronger nucleophile for the required SN2 reaction. Incomplete deprotonation of the phenol drastically slows the reaction.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure you are using a sufficient excess of base. For moderately strong bases like potassium carbonate (K₂CO₃), a range of 1.5–2.2 equivalents is recommended to ensure the phenolic proton is removed.
-
Base Strength: While weak bases like K₂CO₃ are often sufficient for phenols, sluggish reactions may benefit from a stronger base.[3] Sodium hydride (NaH) will irreversibly deprotonate both the carboxylic acid and the phenol, maximizing the concentration of the reactive phenoxide.[4] Use this with caution in an anhydrous solvent like THF or DMF.
-
Anhydrous Conditions: The presence of water can consume the base and protonate the newly formed phenoxide, quenching its nucleophilicity.[5] Ensure your solvent is anhydrous and your base (especially K₂CO₃) has been properly dried before use.
-
-
-
Cause B: Reagent Inactivity
-
Explanation: Benzyl bromide is a lachrymator and can degrade upon prolonged storage or exposure to moisture, reducing its electrophilicity.
-
Troubleshooting Steps:
-
Use Fresh Benzyl Bromide: Whenever possible, use benzyl bromide from a newly opened bottle or purify older stock by distillation.
-
Verify Starting Material Purity: Impurities in the 2-hydroxy-4-bromobenzoic acid can interfere with the reaction. Confirm its purity by melting point or spectroscopic methods.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The SN2 mechanism of this reaction is highly dependent on the solvent and temperature.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate and stabilize the phenoxide nucleophile, hindering its ability to attack the electrophile.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are ideal as they solvate the cation (e.g., K⁺) but leave the nucleophile "bare" and highly reactive.[1][6]
-
Temperature: This reaction typically requires heating to proceed at a reasonable rate. A temperature range of 50–100 °C is common.[1][7] If the reaction is slow at a lower temperature, incrementally increase the heat while monitoring progress by Thin-Layer Chromatography (TLC).
-
-
Question 2: My final product is impure, and I see multiple spots on the TLC plate. What are these byproducts?
Answer: The formation of multiple products indicates that side reactions are competing with the desired O-alkylation. In this specific synthesis, the most likely culprits are C-alkylation and esterification of the carboxylic acid.
dot
Caption: Competing reaction pathways in the synthesis.
-
Byproduct A: Benzyl 2-hydroxy-4-bromobenzoate (Esterification)
-
Explanation: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can also act as a nucleophile and attack the benzyl bromide. This results in the formation of a benzyl ester.
-
Mitigation & Removal:
-
Control Stoichiometry: Using just over one equivalent of a strong base like NaH will form the dianion, but the more nucleophilic phenoxide should react preferentially.
-
Post-Reaction Hydrolysis: If the ester forms, it can often be hydrolyzed back to the carboxylic acid during an aqueous basic workup (e.g., with NaOH solution), followed by re-acidification. A procedure for hydrolyzing a similar benzyl ester involves heating with NaOH in a methanol/water mixture.[8]
-
-
-
Byproduct B: C-Alkylated Isomers
-
Explanation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to benzyl groups being attached directly to the carbon backbone of the ring.[6]
-
Mitigation & Removal:
-
Solvent and Counter-ion: The ratio of O- to C-alkylation can be influenced by the solvent and the cation from the base. Less polar solvents may increase the amount of C-alkylation.
-
Purification: These isomers are often difficult to separate from the desired product. Careful column chromatography on silica gel is the most effective method for purification.[6] A gradient elution, for example with hexane and ethyl acetate, can resolve these closely related compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis?
A1: The choice of base is a critical parameter. A summary of common choices is provided below.
| Base | Solvent(s) | Temperature (°C) | Advantages | Disadvantages |
| K₂CO₃ | DMF, Acetonitrile | 50-80 | Inexpensive, easy to handle, good selectivity for phenols.[9] | Requires anhydrous conditions; may be too weak for sluggish reactions. |
| Cs₂CO₃ | Acetonitrile, THF | 25-60 | Higher solubility and reactivity than K₂CO₃, often gives better yields.[4] | More expensive. |
| NaH | THF, DMF | 0-25 | Very strong base, ensures complete deprotonation.[4] | Highly reactive with water/protic solvents, requires strict anhydrous technique. |
| NaOH | Methanol/Water | 60-100 | Inexpensive and effective.[8] | Use of protic solvent can slow the SN2 reaction; risk of ester hydrolysis. |
For initial optimizations, potassium carbonate (K₂CO₃) in DMF is the recommended starting point due to its balance of reactivity, cost, and ease of handling.
Q2: Can I use a phase-transfer catalyst (PTC) for this reaction?
A2: Yes, using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 is an excellent strategy.[1][5][10] A PTC facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the benzyl bromide resides, accelerating the reaction.[5][11] This can allow the use of milder conditions, less expensive base/solvent systems (like NaOH in a biphasic water/toluene system), and may not require strictly anhydrous conditions.[5][10]
Q3: How should I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the two starting materials (2-hydroxy-4-bromobenzoic acid and benzyl bromide). The product, being less polar than the starting acid but more polar than benzyl bromide, should have an intermediate Rf value. The reaction is complete when the spot corresponding to the starting phenol has been completely consumed.
Q4: What is a reliable protocol to start with?
A4: The following is a robust starting protocol that can be optimized.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-hydroxy-4-bromobenzoic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-hydroxy-4-bromobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting acid).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.[6]
-
Q5: What are the critical safety considerations?
A5:
-
Benzyl Bromide: This reagent is a strong lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere.
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Handle with care.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(10), 669. [Link]
-
Jetir. (2019). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
-
Slideshare. (2016). Phase transfer catalysis. [Link]
-
ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Google Patents. (2005).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. YouTube. [Link]
-
Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. (2011). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jetir.org [jetir.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
Technical Support Center: 2-(Benzyloxy)-4-bromobenzoic acid Synthesis
Welcome to the technical support resource for the synthesis of 2-(Benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges, with a focus on troubleshooting byproduct formation to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My final product is contaminated with a significant amount of starting material, 4-bromo-2-hydroxybenzoic acid.
Q: What are the primary causes for incomplete conversion of 4-bromo-2-hydroxybenzoic acid?
A: Incomplete conversion is a common issue that typically points to three main areas: insufficient base, poor solubility of the starting materials, or inadequate reaction time and temperature.
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. If the base is not added in a sufficient molar excess, or if its strength is inadequate, a significant portion of the 4-bromo-2-hydroxybenzoic acid will remain unreacted. It is also crucial to consider that the carboxylic acid proton will also be deprotonated by the base, so at least two equivalents of base are required.
-
Solubility Issues: 4-bromo-2-hydroxybenzoic acid and its corresponding salt may have limited solubility in common organic solvents at room temperature. If the starting material is not fully dissolved, the reaction becomes heterogeneous and the rate of reaction will be significantly slower, leading to incomplete conversion.
-
Reaction Kinetics: The reaction may be too slow at the chosen temperature. While higher temperatures can accelerate the reaction, they may also promote side reactions. An optimal balance of reaction time and temperature is crucial.
Troubleshooting Protocol:
-
Verify Base Stoichiometry: Ensure at least 2.2 equivalents of a suitable base (e.g., K₂CO₃, NaH) are used. The slight excess helps to drive the equilibrium towards the deprotonated form.
-
Solvent System Optimization:
-
Consider using a more polar aprotic solvent like DMF or DMSO to improve the solubility of the starting materials.
-
If using acetone or acetonitrile, ensure the reaction is heated to reflux to maximize solubility.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of the base or benzyl bromide might be necessary.
-
Temperature Adjustment: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for the appearance of new byproduct spots on the TLC plate.
Issue 2: I am observing a significant byproduct with a higher molecular weight than my desired product.
Q: What is the likely identity of this high molecular weight byproduct and how can I prevent its formation?
A: This is a classic case of O-alkylation of the carboxylate group, leading to the formation of the benzyl ester, 2-(benzyloxy)-4-bromobenzyl benzoate. This occurs when the carboxylate, formed by the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the benzyl bromide.
Mechanism of Byproduct Formation:
Technical Support Center: Purification of 2-(Benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support center for the purification of 2-(Benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles to empower you to troubleshoot effectively.
FAQs: Troubleshooting Common Purification Issues
Q1: My crude product is an oil or a sticky solid and won't crystallize. What's causing this and how can I fix it?
This is a common issue often caused by the presence of impurities that depress the melting point of your product and inhibit the formation of a crystal lattice. The likely culprits are residual solvent, unreacted starting materials, or side-products.
Causality:
-
Residual Benzyl Alcohol or Benzyl Bromide: These are common impurities from the benzylation step and are often oily.
-
Unreacted 4-Bromosalicylic Acid: The starting material may not have fully reacted.
-
Over-benzylation: The carboxylic acid of 4-bromosalicylic acid can be esterified with benzyl bromide to form benzyl 2-(benzyloxy)-4-bromobenzoate, which is an oily or low-melting solid.
Troubleshooting Steps:
-
Initial Wash: Try triturating the crude material with a cold, non-polar solvent like hexanes or petroleum ether. This can help remove non-polar impurities like residual benzyl bromide.
-
Acid-Base Extraction: This is a highly effective method for separating your desired carboxylic acid from neutral or basic impurities. A detailed protocol is provided below.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then add a non-polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Allow it to stand, and with luck, your product will precipitate as a solid.
Q2: After my aqueous workup, I have a low yield. Where could my product have gone?
Low yield after an aqueous workup often points to issues with pH adjustment or incomplete extraction.
Causality:
-
Incomplete Protonation: Your desired product, this compound, is soluble in its deprotonated (carboxylate) form in the aqueous basic layer. If you do not lower the pH sufficiently (to pH ~2-3) during the acidification step, a significant portion of your product will remain dissolved in the aqueous phase.[1][2]
-
Emulsion Formation: Emulsions can form during the extraction process, trapping your product in the interface between the organic and aqueous layers.
-
Premature Precipitation: If the product precipitates too quickly from a highly concentrated solution during acidification, it can trap impurities.
Troubleshooting Steps:
-
Check the pH: Always use a pH meter or pH paper to confirm that the aqueous layer is strongly acidic (pH 2-3) before extracting your product back into an organic solvent.[3][4]
-
Break Emulsions: To break emulsions, you can add brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can perform an additional extraction of the acidified aqueous layer with a fresh portion of organic solvent.
Q3: My NMR spectrum shows unreacted 4-bromosalicylic acid. How can I remove it?
The starting material, 4-bromosalicylic acid, is a common impurity if the benzylation reaction (a Williamson Ether Synthesis) is incomplete.[5] Fortunately, its properties are distinct enough from the product to allow for separation.
Causality:
-
Insufficient Benzylating Agent or Base: The reaction may not have gone to completion due to stoichiometric issues.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most effective method. Both your product and the starting material are carboxylic acids. However, the starting material has a free phenolic hydroxyl group, making it more acidic than the product. A carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) can selectively deprotonate the more acidic 4-bromosalicylic acid, pulling it into the aqueous layer while leaving your desired, less acidic product in the organic layer.
-
Column Chromatography: If acid-base extraction is not completely effective, silica gel column chromatography can be used. The greater polarity of 4-bromosalicylic acid (due to the additional hydroxyl group) will cause it to have a lower Rf value and elute more slowly from the column than your product. A solvent system of ethyl acetate/hexanes is a good starting point.
Q4: I see evidence of a benzyl ester in my crude product. How did this form and how do I get rid of it?
The formation of benzyl 2-(benzyloxy)-4-bromobenzoate is a common side reaction, especially if the reaction is run under conditions that favor esterification.
Causality:
-
Reaction Conditions: The conditions for the Williamson ether synthesis can also promote the esterification of the carboxylic acid with benzyl bromide, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Hydrolysis (Saponification): The most direct way to remove the benzyl ester is to hydrolyze it to your desired carboxylic acid. Dissolve the crude product in a mixture of an alcohol (like methanol or ethanol) and an aqueous base (like NaOH or KOH) and heat the mixture.[4] This will convert the ester back to the carboxylate salt of your product. After the reaction is complete, you can follow a standard acid-base workup to isolate the pure carboxylic acid.
-
Column Chromatography: The benzyl ester is significantly less polar than your desired carboxylic acid. Therefore, it will have a much higher Rf value on a TLC plate and will elute much faster from a silica gel column.
Purification Workflow and Logic
The following diagram outlines a decision-making process for the purification of this compound.
Caption: Workflow for acid-base extraction.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying a solid product that is largely pure but contains minor impurities. [6][7]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals. [7]5. Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Likely State in Crude Mix | Separation Method(s) |
| This compound | 307.14 | Solid | Acid-Base Extraction, Recrystallization, Column Chrom. |
| 4-Bromosalicylic acid | 217.02 | Solid | Acid-Base Extraction, Column Chrom. |
| Benzyl bromide | 171.04 | Liquid/Oily | Acid-Base Extraction, Trituration |
| Benzyl alcohol | 108.14 | Liquid/Oily | Acid-Base Extraction, Column Chrom. |
| Benzyl 2-(benzyloxy)-4-bromobenzoate | 397.25 | Oily Solid | Hydrolysis, Acid-Base Extraction, Column Chrom. |
References
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
-
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
-
PubChem. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. Available at: [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. Available at: [Link]
-
Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
YouTube. Acid-Base Extraction of Benzil and Benzoic Acid. Available at: [Link]
Sources
- 1. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 4. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: A Guide to Improving the Stability of 2-(Benzyloxy)-4-bromobenzoic Acid
As a cornerstone intermediate in pharmaceutical synthesis and materials science, the integrity of 2-(Benzyloxy)-4-bromobenzoic acid is paramount. Degradation not only results in yield loss but can also introduce impurities that complicate downstream processes and compromise the quality of the final product. This guide, developed by our application science team, provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the molecule's stability profile to empower researchers in their experimental endeavors.
Part 1: Core Concepts of Molecular Stability
Understanding the inherent chemical nature of this compound is the first step in preventing its degradation. The molecule's stability is governed by the interplay of its three primary functional moieties: the carboxylic acid, the benzyl ether, and the halogenated aromatic ring.
-
Carboxylic Acid Group (-COOH): This group is susceptible to thermal decarboxylation , a reaction where the carboxyl group is lost as carbon dioxide (CO₂), particularly under elevated temperatures.[1][2] While benzoic acids are relatively stable compared to other classes of carboxylic acids (like β-keto acids), this pathway can become significant under harsh thermal stress.[3]
-
Benzyl Ether Group (-OCH₂Ph): Benzyl ethers are widely used as protecting groups precisely because of their general stability under many acidic and basic conditions.[4] However, they are notably labile to specific deprotection chemistries. The primary pathway for degradation is cleavage of the benzylic C-O bond . This can be initiated by:
-
Catalytic Hydrogenolysis: This is the most common and efficient method for intentionally cleaving benzyl ethers, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[5][6] Unintentional exposure to such conditions will lead to rapid degradation.
-
Strong Acids: Lewis acids (e.g., BCl₃) or strong Brønsted acids (e.g., trifluoroacetic acid, TFA) can promote ether cleavage.[7][8]
-
Oxidative Cleavage: Certain oxidizing agents can attack the benzylic position, leading to cleavage.[7][9]
-
Primary Degradation Pathways
The two most probable non-enzymatic degradation pathways that a researcher might encounter are illustrated below.
Caption: Potential degradation pathways of this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, or use of this compound in a question-and-answer format.
Q1: I've observed a new spot on my TLC plate or a new peak in my HPLC chromatogram after storing my compound. What could it be?
Answer: The appearance of new, more polar impurities typically suggests cleavage of the benzyl ether, while the formation of less polar impurities could indicate decarboxylation.
Causality:
-
Ether Cleavage: The most likely degradation product is 4-bromo-2-hydroxybenzoic acid . This product is more polar than the starting material due to the free phenolic hydroxyl group and will exhibit a lower Rf value on a normal-phase TLC plate or an earlier retention time in reversed-phase HPLC. The other product, toluene, is volatile and often lost.
-
Decarboxylation: The loss of the carboxylic acid group yields 1-bromo-3-(benzyloxy)benzene . This product is significantly less polar and will have a much higher Rf value on TLC.
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use LC-MS to get a mass of the impurity peak. This is the most direct way to identify the degradation product.[10]
-
Review Storage Conditions: Was the compound stored at room temperature or exposed to light for a prolonged period? While stable at room temperature for short periods, long-term storage should be under refrigerated and dark conditions.
-
Check Solvent Purity: Were the solvents used for storage or dissolution free of acidic or basic contaminants? Traces of strong acids can catalyze ether cleavage over time.[7]
| Potential Impurity | Likely Cause | Analytical Signature (RP-HPLC) |
| 4-Bromo-2-hydroxybenzoic acid | Ether cleavage (acid/base trace, light) | Shorter retention time than parent |
| 1-Bromo-3-(benzyloxy)benzene | Thermal decarboxylation | Longer retention time than parent |
| Benzoic Acid / Benzaldehyde | Oxidative cleavage of benzyl group | Varies, typically shorter retention time |
Q2: My reaction, which is heated in a high-boiling solvent, is giving low yields of the desired product. Could my starting material be decomposing?
Answer: Yes, it is highly probable that you are observing thermal decarboxylation.
Causality: Heating aromatic carboxylic acids can lead to the loss of CO₂.[1] While this compound is relatively stable, prolonged heating above 100-120°C in solution can initiate this process, leading to the formation of 1-bromo-3-(benzyloxy)benzene and reducing the amount of starting material available for your desired reaction.
Preventative Measures:
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Use an Alternative Substrate: If the carboxylic acid is being converted to another functional group (e.g., an ester or amide), consider performing this conversion first at a lower temperature. The resulting derivative will not be susceptible to decarboxylation and may be more stable to your reaction conditions.
-
Run a Control Experiment: Heat a sample of this compound in your reaction solvent under the same thermal conditions (without other reagents) and monitor its purity over time by HPLC or TLC. This will quantify the rate of decomposition.
Q3: I tried to reduce a different functional group on my molecule using catalytic hydrogenation (H₂/Pd-C) and my starting material was consumed, but I didn't get the expected product. What happened?
Answer: You have inadvertently cleaved the benzyl ether protecting group. This is a classic case of chemical incompatibility.
Causality: Catalytic hydrogenation is the standard, high-yield method for cleaving benzyl ethers.[5][6] The palladium surface catalyzes the hydrogenolysis of the benzylic C-O bond, releasing the free phenol (4-bromo-2-hydroxybenzoic acid) and toluene. This reaction is often quantitative and much faster than the reduction of other functional groups.
Solutions:
-
Choose an Orthogonal Strategy: You must select a reduction method that is compatible with a benzyl ether. Options include:
-
Transfer Hydrogenation: In some cases, using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene instead of H₂ gas can offer different selectivity, though benzyl ethers can still be cleaved.
-
Chemical Reductants: Depending on the group to be reduced, consider reagents like sodium borohydride (NaBH₄), lithium aluminum hydride (LAH), or diisobutylaluminium hydride (DIBAL-H), which do not typically cleave benzyl ethers.
-
-
Change the Protecting Group: If catalytic hydrogenation is essential for your synthetic route, you must replace the benzyl ether with a protecting group that is stable to these conditions, such as a silyl ether (e.g., TBDMS) or an acyl group (e.g., acetyl).
Part 3: Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration (2-8°C) is recommended.[11][12]
| Parameter | Recommendation | Reasoning |
| Temperature | 2–8 °C | Minimizes the rate of potential thermal decarboxylation and other degradation reactions. |
| Atmosphere | Inert if possible (N₂ or Ar) | Prevents potential long-term oxidative degradation of the benzyl ether. |
| Light | Store in an amber vial or in the dark | Prevents potential photolytic cleavage of the C-Br or ether bonds. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and potential acid/base catalyzed reactions if impurities are present.[13] |
Q: Which analytical technique is best for developing a stability-indicating assay? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard and the most robust method for stability testing.[14][15] It is highly effective at separating the parent compound from both more polar and less polar degradation products.[10] A photodiode array (PDA) detector is particularly useful as it can help in identifying peaks by comparing UV spectra.
Q: Is this compound compatible with strong bases? A: The compound is compatible with common inorganic and organic bases (e.g., NaOH, K₂CO₃, triethylamine) at room temperature, which will deprotonate the carboxylic acid to form the corresponding carboxylate salt.[16] However, prolonged heating in strong base could potentially promote side reactions. Always handle in accordance with good laboratory practices.[17][18]
Part 4: Experimental Protocols & Workflows
Workflow for Investigating Compound Instability
Caption: A systematic workflow for troubleshooting stability issues.
Protocol 4.1: Stability-Indicating RP-HPLC Method
This protocol provides a general starting point for monitoring the purity of this compound. It should be optimized and validated for specific equipment and applications.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute with a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Protocol 4.2: Purification of Partially Degraded Material
If your sample of this compound contains the more polar impurity 4-bromo-2-hydroxybenzoic acid, this acid-base extraction/recrystallization procedure can be used for purification. This method is adapted from general purification principles for acidic compounds.[19]
-
Dissolution: Dissolve the impure solid in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) two to three times. The acidic starting material and the phenolic degradation product will move into the aqueous layer as their sodium salts. The non-polar decarboxylated impurity, if present, will remain in the organic layer.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker and cool in an ice bath.
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), checked with pH paper. A white precipitate of the purified acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. Check purity by HPLC and melting point (Expected: 252-254 °C).
References
-
Pandey, G., et al. (2011). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available at: [Link]
-
Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. Available at: [Link]
-
Wilson, I.D., et al. (n.d.). A Comparison of the Separation of the Isomeric 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl ethers. Protecting Groups. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Benzyl ether cleavage. YouTube. Available at: [Link]
-
Reddit r/Chempros. (2022). Benzyl ether cleavage in presence of thiourea?. Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... Available at: [Link]
-
Xu, P., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
Intertek. (n.d.). Heavy Aromatic Hydrocarbon Stability Testing. Available at: [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Available at: [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Dong, M.W., et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Available at: [Link]
-
Pradhan, P. P., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]
-
Coleman, R. S., et al. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Ohio State University. Available at: [Link]
-
CHEMSAFE. (n.d.). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Purdue University. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Analysis | Stability Testing. Available at: [Link]
-
ResearchGate. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link]
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- 5. youtube.com [youtube.com]
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- 19. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Debenzylation of 2-(Benzyloxy)-4-bromobenzoic acid
Welcome to the technical support center for the debenzylation of 2-(Benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific transformation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to solve challenges in your own lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during the debenzylation reaction. Each entry follows a "Problem-Diagnosis-Solution" format, providing a clear path from issue identification to resolution.
Issue 1: The major product of my catalytic hydrogenation is 2-hydroxybenzoic acid, not the desired 4-bromo-2-hydroxybenzoic acid.
Problem: You are observing significant or complete loss of the bromine substituent from the aromatic ring during a standard Pd/C-catalyzed hydrogenation.
Diagnosis: This is a classic case of a side reaction known as hydrodebromination , where the catalyst reduces the aryl-bromide bond in addition to cleaving the benzyl ether.[1][2] Palladium on carbon (Pd/C) is a highly active catalyst that is well-known to facilitate the hydrogenolysis of aryl halides, often competing with or even out-pacing the desired debenzylation.[1] The catalytic cycle for both reactions involves oxidative addition of the substrate to the palladium surface, but the C-Br bond can be as, or more, reactive than the benzylic C-O bond under these conditions.
Solution Workflow:
The primary solution is to move away from conditions that favor hydrodebromination. You have two main strategies: modify the catalytic hydrogenation conditions or switch to a chemical (non-hydrogenation) debenzylation method.
Caption: Troubleshooting workflow for hydrodebromination.
Solution Details:
Strategy 1: Modify Catalytic Hydrogenation
-
Change the Catalyst: Switch from standard Pd/C to a catalyst with different selectivity, such as Pearlman's catalyst (Pd(OH)₂/C). While still active, it can sometimes offer better selectivity.
-
Use Additives/Modifiers: The addition of a mild acid can sometimes suppress hydrodehalogenation. Studies have shown that decreasing the pH can favor debenzylation over dechlorination, a principle that extends to brominated compounds.[1][3] Adding a small amount of acetic acid to your reaction solvent (e.g., ethanol) is a good first step.[4]
Strategy 2: Switch to a Chemical Debenzylation Method (Recommended)
For substrates sensitive to hydrodehalogenation, chemical cleavage is often the most reliable approach. Strong Lewis acids are particularly effective at cleaving benzyl ethers without affecting the aryl-bromide bond.
-
Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃): These are powerful reagents for cleaving ethers.[5][6] The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide (or chloride) on the benzylic carbon. This method is highly chemoselective for O-debenzylation and avoids the use of hydrogen gas and palladium catalysts entirely.[7][8]
Issue 2: My reaction is very slow or stalls, with significant starting material remaining.
Problem: The debenzylation reaction does not go to completion, even after extended reaction times or under what should be standard conditions.
Diagnosis: This issue can stem from several factors related to catalyst activity (for hydrogenation) or reagent stoichiometry and reaction conditions (for chemical methods).
-
For Catalytic Hydrogenation:
-
Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in your starting material or solvent can poison the palladium catalyst.[9] The carboxylic acid functional group itself can sometimes interact with the catalyst surface and slow down the reaction.
-
Poor Hydrogen Delivery: If using a hydrogen balloon, there may be a leak, or the solvent may not have been adequately degassed, leaving oxygen to compete for active sites on the catalyst.
-
Inactive Catalyst: The Pd/C catalyst may be old or of poor quality.
-
-
For BBr₃/BCl₃ Debenzylation:
-
Moisture Contamination: BBr₃ and BCl₃ react violently with protic solvents like water and alcohols.[5] Any moisture in the solvent or glassware will consume the reagent, rendering it ineffective for ether cleavage.
-
Insufficient Reagent: Ether cleavage consumes the Lewis acid stoichiometrically. If you have other Lewis basic sites in your molecule, you may need to use more than one equivalent of the reagent.
-
Low Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.[7] However, if the reaction is sluggish, a slight increase in temperature may be necessary.
-
Solutions:
-
For Catalytic Hydrogenation:
-
Ensure your starting material is pure.
-
Use fresh, high-quality Pd/C.
-
Thoroughly degas the solvent and flush the reaction vessel with nitrogen or argon before introducing hydrogen.
-
Consider using a different hydrogen source, such as catalytic transfer hydrogenation with a donor like cyclohexene or formic acid, which can sometimes be more efficient.[8][10]
-
-
For BBr₃/BCl₃ Debenzylation:
-
Rigorously dry all glassware and use an anhydrous, aprotic solvent (like dichloromethane).
-
Ensure your BBr₃ or BCl₃ reagent is fresh and has been handled under inert atmosphere.
-
Increase the equivalents of the Lewis acid used (e.g., from 1.1 eq to 1.5 or 2.0 eq).
-
Allow the reaction to warm slowly to room temperature after the initial low-temperature addition and monitor carefully by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when debenzylating this compound with Pd/C and H₂?
The most prevalent and problematic side reaction is hydrodebromination , which is the reductive cleavage of the carbon-bromine bond to yield 2-hydroxybenzoic acid.[1] This occurs because palladium catalysts are effective not only for hydrogenolysis of benzyl groups but also for the reduction of aryl halides.[2]
Caption: Reaction pathways in the debenzylation process.
Q2: Are there any non-palladium based hydrogenation catalysts that can prevent this side reaction?
While palladium is the most common, other catalysts can be used, though their selectivity for this specific transformation may require screening. For instance, certain nickel or rhodium catalysts might show different chemoselectivity, but they can also be highly active for arene hydrogenation, which is another potential side reaction.[11][12] In general, for this specific substrate, switching to a non-hydrogenation method is a more direct and reliable solution than screening alternative hydrogenation catalysts.
Q3: What are the pros and cons of using BBr₃ versus catalytic hydrogenation?
This table summarizes the key differences to help you choose the best method for your needs.
| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Lewis Acid Cleavage (e.g., BBr₃) |
| Selectivity | Low. Prone to hydrodebromination side reaction.[1] | High. Excellent chemoselectivity; does not affect the C-Br bond.[7][13] |
| Conditions | Mild temperature and pressure. Requires H₂ gas. | Requires strictly anhydrous conditions and low temperatures (-78 °C to RT).[5] |
| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalysts.[10] | BBr₃ is highly corrosive, toxic, and reacts violently with water. Must be handled in a fume hood under inert atmosphere.[5] |
| Workup | Simple filtration to remove the catalyst.[14] | Requires a careful aqueous quench, followed by extraction. Can be more complex. |
| Functional Group Tolerance | May reduce other sensitive groups (alkenes, alkynes, nitro groups).[11] | Tolerates most reducible functional groups but is sensitive to other Lewis basic sites.[7][8] |
Q4: Can I use BCl₃ instead of BBr₃?
Yes, boron trichloride (BCl₃) is an excellent alternative to BBr₃ for cleaving aryl benzyl ethers.[7][15] It often provides the same high chemoselectivity. A notable advantage is that BCl₃, when used with a cation scavenger like pentamethylbenzene, can efficiently debenzylate substrates at low temperatures while preserving a wide range of acid-sensitive and reducible functional groups.[7][13]
Experimental Protocols
Protocol 1: Debenzylation using Boron Tribromide (BBr₃)
This protocol is recommended to avoid the hydrodebromination side reaction.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-hydroxybenzoic acid.
-
References
- Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF. (n.d.).
- Will BBr3 cleave a benzyl ether? : r/chemistry. (2014, November 17). Reddit.
- Debenzylation Reactions with Pd(0)
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. (n.d.).
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger | Request PDF. (n.d.).
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016, March 21). Organic Syntheses.
- Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions | Request PDF. (n.d.).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.).
- Pandarus, V., Béland, F., Ciriminna, R., & Pagliaro, M. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas.
- Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2. (n.d.). Benchchem.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI.
- An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.).
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- Control experiments: hydrodebromination reaction was performed in the... (n.d.).
- The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace.
- Hydrogen. (n.d.). Organic Chemistry Portal.
- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (n.d.). Faraday Discussions (RSC Publishing).
Sources
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- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hydrogen [organic-chemistry.org]
- 12. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 14. qualitas1998.net [qualitas1998.net]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Recrystallization of 2-(Benzyloxy)-4-bromobenzoic Acid
This guide provides in-depth technical assistance for the purification of 2-(Benzyloxy)-4-bromobenzoic acid via recrystallization. Designed for chemistry professionals, it combines fundamental principles with practical troubleshooting advice to ensure successful, high-purity outcomes in your research and development workflows.
Section 1: Understanding the Molecule and Solvent Selection Principles
This compound is a moderately polar organic molecule. Its structure features several key functional groups that dictate its solubility and, consequently, the strategy for its purification:
-
Carboxylic Acid (-COOH): A polar, protic group capable of hydrogen bonding. This suggests solubility in polar protic solvents like alcohols and some solubility in hot water.[1][2]
-
Aromatic Rings (Phenyl and Bromophenyl): Large, nonpolar moieties that contribute to solubility in organic solvents like ethers, esters (ethyl acetate), and aromatic solvents (toluene).
-
Ether Linkage (-O-): A polar aprotic group that contributes to overall polarity.
-
Bromo Group (-Br): Adds to the molecular weight and has a minor impact on polarity.
The primary principle of recrystallization is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or cold temperatures.[3] This differential solubility allows the compound to dissolve when hot and then crystallize in a pure form upon cooling, leaving impurities behind in the solution (mother liquor).
Section 2: Frequently Asked Questions (FAQs) on Solvent System Design
Q1: What is the best starting solvent for recrystallizing this compound?
A: There is no single "best" solvent without empirical testing, but based on the molecule's structure and data from similar compounds like 4-bromobenzoic acid and benzoic acid, the most promising candidates are:
-
Mixed Solvent System: Ethanol/Water. This is an excellent starting point. The compound is likely very soluble in ethanol and poorly soluble in water. This combination allows you to dissolve the compound in a minimum amount of hot ethanol and then carefully add hot water until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form. This technique is widely used for moderately polar compounds.[3][4]
-
Single Solvent System: Ethyl Acetate or Acetone. 4-Bromobenzoic acid is soluble in acetone and ether.[1][2] Given the larger organic structure of the target molecule, ethyl acetate (an ester) or acetone (a ketone) are strong candidates. They often provide the necessary solubility when hot while allowing for precipitation upon cooling.[5]
Q2: How do I perform a small-scale solvent screen to find the optimal solvent?
A: A systematic solvent test is crucial. Place a small amount of your crude material (e.g., 20-30 mg) into several different test tubes. Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube.
-
Observe at Room Temperature: If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[6]
-
Heat the Mixture: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[7]
-
Assess Hot Solubility: If the compound dissolves completely when hot, this is a promising candidate solvent.
-
Cool the Solution: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[8] If no crystals form, the compound may be too soluble even when cold.
Q3: My compound is very impure. Does this change the procedure?
A: Yes. If your crude this compound is visibly colored or contains significant insoluble impurities, a pre-treatment step is advisable. After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[9] The charcoal adsorbs colored, high-molecular-weight impurities. You must then perform a hot gravity filtration to remove the charcoal and any other insoluble material before allowing the filtrate to cool and crystallize.[9]
Section 3: Data Summary for Solvent Selection
The following table provides a starting point for your solvent screening experiments. The "Expected Behavior" is an expert estimation based on the molecule's structure and solubility data for analogous compounds.
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound |
| Water | 100 | High | Poor solubility at all temperatures.[1][2] Useful as an anti-solvent in a mixed system. |
| Ethanol | 78 | High | Likely very soluble at room and high temperatures.[1] Best used in a mixed system with water. |
| Ethyl Acetate | 77 | Medium | Good Candidate. Likely soluble when hot, less soluble when cold. |
| Acetone | 56 | Medium | Good Candidate. Likely soluble when hot, less soluble when cold.[2] |
| Toluene | 111 | Low | May be a good solvent, but the high boiling point can risk "oiling out." |
| Heptane/Hexane | ~98 / ~69 | Very Low | Poor solubility at all temperatures. Can be used as an anti-solvent with a more polar solvent like Ethyl Acetate.[5] |
Section 4: Detailed Experimental Protocol (Ethanol/Water System)
This protocol outlines the steps for recrystallizing this compound using a common and effective mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.[4] Add the solvent in small portions, allowing time for dissolution after each addition to avoid using an excess.[4]
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, slowly add hot water dropwise until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are starting with a hot, saturated, but not supersaturated, solution.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same proportion as the final crystallization solvent) to remove any residual mother liquor. Use minimal solvent to avoid redissolving the product.
-
Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Section 5: Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when a solution becomes supersaturated at a temperature above the solute's melting point.
-
Cause & Solution 1: Cooling too rapidly. Reheat the solution until the oil fully redissolves. If necessary, add a small amount of the primary solvent (ethanol in the protocol above) to ensure complete dissolution. Allow the solution to cool much more slowly.
-
Cause & Solution 2: Solution is too concentrated. Add more hot primary solvent to the oiled-out mixture until it redissolves, then attempt the slow cooling process again.
Q2: No crystals have formed even after cooling in an ice bath. What now?
A: This indicates a supersaturated solution that requires nucleation to begin crystallization.
-
Induce Nucleation: Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Seed Crystals: If you have a small sample of pure product, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for crystallization.
-
Excess Solvent: It is possible too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Q3: My final yield is very low. How can I improve it?
A: Low recovery can stem from several issues:
-
Excess Solvent: Using too much solvent during the initial dissolution is the most common cause.[4] The compound will remain in the mother liquor rather than precipitating.
-
Premature Crystallization: If the solution cools during a hot filtration step, the product can crystallize in the funnel along with the impurities. Ensure your funnel and receiving flask are pre-heated.[7]
-
Incomplete Cooling: Ensure the solution spends adequate time in an ice bath to maximize precipitation.
-
Excessive Washing: Using too much or warm solvent to wash the collected crystals will redissolve a portion of your product. Always use a minimal amount of ice-cold solvent.
References
-
University of California, Davis. Recrystallization of Benzoic Acid. [Link]
-
University of Manitoba. Recrystallisation of Benzoic Acid. [Link]
-
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
University of Colorado Boulder. Recrystallization 2. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit r/chemistry. What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
ChemBK. 4-Bromobenzoic acid. [Link]
-
Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]
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- 2. chembk.com [chembk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Monitoring the Synthesis of 2-(Benzyloxy)-4-bromobenzoic Acid by TLC
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are monitoring the synthesis of 2-(benzyloxy)-4-bromobenzoic acid using Thin-Layer Chromatography (TLC). Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only follow the reaction but also to intelligently troubleshoot any issues that may arise.
Reaction Overview: Williamson Ether Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzyl halide (e.g., benzyl bromide or chloride) in an SN2 reaction to form the desired ether product.[2]
Reaction Scheme
The fundamental transformation is as follows:
Caption: Williamson ether synthesis of this compound.
Core Principles of TLC Monitoring for this Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[3] The key to effective monitoring is the significant polarity difference between the reactants and the product.
-
4-Bromo-2-hydroxybenzoic acid (Starting Material): Highly polar due to the carboxylic acid and phenolic hydroxyl groups, which are strong hydrogen bond donors and acceptors. It will adhere strongly to the silica gel and thus have a low Retention Factor (Rf).
-
Benzyl Bromide (Starting Material): Relatively non-polar. It interacts weakly with the silica gel and will travel far up the plate, resulting in a high Rf.
-
This compound (Product): Moderately polar. The conversion of the polar hydroxyl group to a less polar benzyl ether group makes the product significantly less polar than the starting phenolic acid. However, the remaining carboxylic acid group ensures it is still more polar than benzyl bromide. Its Rf will be intermediate between the two starting materials.
This difference in polarity is what allows for clear separation and monitoring of the reaction's progress.[4]
Standard TLC Protocol
A reliable TLC protocol is the foundation of accurate reaction monitoring.
Experimental Protocol: Performing TLC Analysis
-
Prepare the Eluent: Select an appropriate solvent system (see Table 1) and pour it into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, cover it, and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material: 4-bromo-2-hydroxybenzoic acid), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
Dissolve a tiny amount of the 4-bromo-2-hydroxybenzoic acid starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it onto the "SM" lane.
-
Withdraw a small aliquot of your reaction mixture.[5] Spot this onto the "Rxn" lane.
-
On the "Co" lane, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of the SM spot. It is crucial to allow the solvent to dry completely between applications to keep the spots small.[5][6]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[6] Cover the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.[7]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the ones in this reaction should be UV-active.
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[3]
-
Data Presentation: Recommended Solvent Systems
The ideal solvent system should place the Rf of the product in the range of 0.3-0.7 for optimal separation.[3]
| Solvent System (v/v) | Polarity | Expected Rf (Approx.) - Starting Phenol | Expected Rf (Approx.) - Product | Expected Rf (Approx.) - Benzyl Bromide | Notes |
| 7:3 Hexane / Ethyl Acetate | Low-Medium | ~0.1 | ~0.4 | ~0.8 | A good starting point for most analyses. |
| 1:1 Hexane / Ethyl Acetate | Medium | ~0.2 | ~0.6 | ~0.9 | Use if the product Rf is too low in the 7:3 system. |
| 95:5 DCM / Methanol | Medium | ~0.15 | ~0.5 | ~0.85 | An alternative system if separation is poor in EtOAc/Hexane. |
| 98:2 Ethyl Acetate / Acetic Acid | Medium (Acidic) | ~0.2 | ~0.5 | ~0.8 | The small amount of acetic acid can reduce "streaking" of the carboxylic acid spots.[8] |
Interpreting the TLC Plate: A Visual Guide
As the reaction proceeds, the TLC plate will show the disappearance of starting materials and the appearance of the product.
Caption: Idealized TLC progression for the synthesis reaction over time.
Frequently Asked Questions (FAQs)
Q1: How often should I take a sample to monitor the reaction? A: For a reaction expected to take several hours, sampling every 30-60 minutes is a reasonable starting point.[4] Adjust the frequency based on the observed rate of change.
Q2: My starting material and product spots are streaking. What can I do? A: Streaking or "tailing" is common for carboxylic acids. This is often caused by ionization effects on the silica surface. Adding a small amount (1-2%) of a polar acidic solvent like acetic acid to your eluent can suppress deprotonation and lead to sharper, more defined spots.[8]
Q3: Why is a "co-spot" lane necessary? A: The co-spot lane is a critical internal standard. It definitively confirms the identity of spots in the reaction lane. If the starting material spot in the "Rxn" lane aligns perfectly with the spot in the "SM" lane and merges into a single, round spot in the "Co" lane, you can be confident in your assignment.[9] If they are different compounds, even with similar Rf values, they will often appear as two overlapping or elongated spots.[9]
Q4: I don't see any spots under the UV lamp. What went wrong? A: There are several possibilities:
-
Insufficient Concentration: The concentration of your sample may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to evaporate in between each application.[6]
-
Reaction Failure: It's possible the reaction has not started or has failed. Re-check your reagents and reaction conditions.
-
Solvent Level Too High: If the solvent level in the chamber is above your baseline, your spotted compounds will dissolve into the solvent pool instead of migrating up the plate.[6]
Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This guide provides a logical framework for diagnosing and solving common TLC issues.
Caption: A logical workflow for troubleshooting common TLC issues.
In-Depth Troubleshooting Q&A
Q: My TLC only shows a strong spot for the starting phenol, even after several hours. What's wrong?
-
Potential Causes & Diagnosis:
-
Ineffective Base/Deprotonation: The reaction cannot proceed if the phenoxide is not formed. This could be due to an old or hydrated base (e.g., K₂CO₃ that has absorbed moisture).
-
Insufficient Temperature: Williamson ether syntheses often require heat to overcome the activation energy.[10] Your reaction may be too cold.
-
Inactive Benzyl Bromide: Benzyl bromide can degrade over time. If it's old or was stored improperly, it may not be reactive.
-
-
Solutions:
-
Verify Conditions: Double-check your reaction temperature. Ensure your base is fresh and anhydrous.
-
Test Reagents: If possible, run a control reaction or test the reactivity of your benzyl bromide with a simpler nucleophile.
-
Patience: Some reactions are simply slow. Allow more time, monitoring every few hours, before concluding the reaction has failed.
-
Q: My reaction lane shows the product spot, but also several other new spots that I can't identify. What are they?
-
Potential Causes & Diagnosis:
-
Side Reactions: A common side reaction is the self-condensation of benzyl bromide with any residual water or hydroxide to form dibenzyl ether. This would appear as a non-polar spot with a high Rf. Another possibility is O-alkylation vs C-alkylation, although O-alkylation is heavily favored in this system.
-
Impure Reagents: One of your starting materials could be impure.
-
Product Decomposition: Although less likely under these conditions, the product could be degrading.
-
-
Solutions:
-
Diagnose with TLC: Run a TLC with lanes for each starting material individually to check for impurities. The dibenzyl ether spot will be very non-polar, likely running near the benzyl bromide spot.
-
Optimize Stoichiometry: Ensure you are not using a vast excess of benzyl bromide, which can promote side reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water-related side reactions.
-
Q: All my spots, including the starting phenol, are running near the solvent front (Rf > 0.8). How do I fix this?
-
Potential Cause: Your eluent is too polar.[7] The polar solvent competes effectively with your compounds for binding sites on the silica gel, causing all compounds to move too quickly with the mobile phase.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., move from 1:1 to 4:1 Hexane/EtOAc).
Q: All my spots are stuck on the baseline (Rf < 0.1). What should I do?
-
Potential Cause: Your eluent is not polar enough.[7] The non-polar solvent is unable to move the polar compounds from the highly polar silica gel.
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., move from 7:3 to 1:1 Hexane/EtOAc).
References
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
Organic Syntheses. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
Study.com. (n.d.). The expected order of the Rf values.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Reactions with 2-(Benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-bromobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical parameter of temperature in your reactions. Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring the success of your synthetic endeavors.
I. Understanding the Thermal Profile of this compound
Key takeaway: Benzoic acid derivatives can undergo decarboxylation at elevated temperatures. Studies have shown that while benzoic acid itself is stable up to 300°C, some of its derivatives can start to degrade significantly at 200°C, with complete degradation occurring at 250°C[1][2]. This suggests that prolonged reaction times at temperatures approaching or exceeding 200°C should be approached with caution to avoid loss of the carboxylic acid functionality. The primary thermal decomposition products of benzoic acid are benzene and carbon dioxide[3].
II. Troubleshooting Guide & FAQs for Common Reactions
This section is structured in a question-and-answer format to directly address common challenges encountered during reactions with this compound.
A. Amidation Reactions
Question 1: My amidation reaction of this compound is sluggish or not going to completion. Should I increase the temperature?
Answer: Increasing the temperature can be an effective strategy, but it must be done judiciously.
-
Initial Temperature Range: For direct thermal amidation, where water is removed to drive the reaction, temperatures above 100°C are generally required. A common starting point is refluxing in a solvent like toluene with a Dean-Stark trap.
-
Copper-Catalyzed Amidation (Ullmann Condensation): If you are performing a copper-catalyzed amidation (an Ullmann-type reaction), a typical temperature is around 130°C[4][5]. These reactions can be sensitive, and excessively high temperatures can lead to catalyst decomposition and side reactions[6].
-
Troubleshooting Steps:
-
Moderate Increase: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress by TLC or LC-MS.
-
Coupling Agents: If high temperatures are not yielding the desired results, consider using a coupling agent (e.g., HATU, EDC/HOBt) which can often facilitate amide bond formation at or below room temperature.
-
Catalyst Choice: For Ullmann-type reactions, ensure your copper catalyst is active. The choice of ligand can also significantly impact the required reaction temperature.
-
Question 2: I'm observing significant byproduct formation in my high-temperature amidation. What could be the cause?
Answer: High temperatures can promote several side reactions.
-
Decarboxylation: As mentioned earlier, at temperatures approaching 200°C, you risk decarboxylation of your starting material or product[1][2].
-
Homocoupling (Ullmann Reaction): In copper-catalyzed reactions, high temperatures can sometimes favor the homocoupling of the aryl bromide, leading to biaryl impurities[5]. Traditional Ullmann reactions often require temperatures in excess of 210°C[6].
-
Debenzylation: The benzyloxy group is generally stable, but at very high temperatures in the presence of certain reagents, cleavage of the benzyl ether could occur.
B. Esterification Reactions
Question 3: What is the optimal temperature for the Fischer esterification of this compound?
Answer: Fischer esterification is an equilibrium-driven process, and temperature plays a key role in both reaction rate and equilibrium position.
-
General Temperature Range: These reactions are typically carried out at the reflux temperature of the alcohol being used as the esterifying agent[7][8][9][10]. For common alcohols like methanol or ethanol, this would be in the range of 65-80°C.
-
High-Temperature Catalysis: For more sterically hindered alcohols or to accelerate the reaction, high-temperature catalysts like tin(II) compounds can be employed, with optimal temperatures often falling between 190°C and 210°C. However, given the thermal sensitivity of substituted benzoic acids, this should be approached with caution.
-
Water Removal: The key to a successful Fischer esterification is the efficient removal of the water byproduct. This is often achieved by using the alcohol as a solvent in large excess or by azeotropic removal with a solvent like toluene using a Dean-Stark apparatus.
Question 4: My Fischer esterification is producing a dark-colored reaction mixture and multiple spots on TLC. What is happening?
Answer: Darkening of the reaction mixture at elevated temperatures can indicate decomposition.
-
Dehydration of Alcohol: If using a secondary alcohol, high temperatures and strong acid catalysts can lead to dehydration, forming alkenes which can then polymerize. Tertiary alcohols are particularly prone to elimination[7].
-
Side Reactions of the Aromatic Ring: While less common for Fischer esterification, very harsh conditions (e.g., high concentrations of sulfuric acid and high temperatures) could potentially lead to side reactions on the aromatic ring.
-
Anhydride Formation: If you heat a carboxylic acid with an acid catalyst in the absence of an alcohol, you may form the corresponding anhydride.
C. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)
Question 5: I am struggling to find the right temperature for a Suzuki coupling of this compound. What is a good starting point?
Answer: The optimal temperature for a Suzuki coupling is highly dependent on the specific catalyst system and substrates.
-
Typical Range: For many Suzuki couplings of aryl bromides, a temperature range of 80-100°C is a good starting point[11].
-
Lower Temperature Possibilities: Some modern catalyst systems with highly active phosphine ligands can facilitate Suzuki couplings at or near room temperature. However, it has been noted that some "classical" palladium catalysts can be inefficient at lower temperatures (around 50°C) with certain aryl halides[12].
-
Microwave Conditions: Microwave-assisted Suzuki couplings can significantly reduce reaction times and often operate at higher temperatures for short periods, for instance, 140°C.
-
Influence of Temperature on Yield: For some systems, like the Suzuki coupling of 5-bromosalicylic acid, the product yield has been shown to increase with temperature up to a certain point (e.g., 75°C).
Question 6: My Suzuki coupling reaction is turning black and stalling. What is the likely cause?
Answer: The formation of palladium black is a common sign of catalyst decomposition and is often temperature-related.
-
Elevated Temperatures: Excessively high temperatures (>100°C) can lead to the aggregation of palladium nanoparticles, causing them to precipitate out of solution as inactive palladium black[11].
-
Troubleshooting Catalyst Decomposition:
-
Lower the Temperature: If you observe the formation of palladium black, try running the reaction at a lower temperature.
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich ligands can often prevent catalyst decomposition at higher temperatures.
-
Degassing: Ensure that your reaction mixture is thoroughly degassed to remove oxygen, which can contribute to catalyst deactivation.
-
Question 7: What is the recommended temperature for a Heck reaction with this compound?
Answer: Heck reactions also require careful temperature control to ensure good yields and prevent side reactions.
-
General Range: The original Mizoroki-Heck reaction was conducted at 120°C[7]. More contemporary protocols often cite optimal temperatures around 130°C[13].
-
Catalyst Stability: Similar to the Suzuki reaction, high temperatures can lead to catalyst decomposition. The choice of solvent and base can also influence the thermal stability of the catalytic system.
D. Debenzylation (Protecting Group Cleavage)
Question 8: I need to remove the benzyloxy protecting group. What are the temperature considerations?
Answer: The temperature required for debenzylation depends heavily on the chosen method.
-
Catalytic Hydrogenolysis: This is the most common method and is typically performed at room temperature under a hydrogen atmosphere (often a balloon) with a palladium catalyst (e.g., Pd/C). Elevated temperatures are usually not necessary and can lead to side reactions.
-
Lewis Acid Cleavage: Some Lewis acids, like tin(IV) chloride (SnCl₄), can cleave benzyl ethers. These reactions can often be performed at room temperature or with gentle heating to around 40°C[3].
-
Harsh Conditions: While not generally recommended unless other methods fail, some older procedures for debenzylation use harsh conditions, such as refluxing in high-boiling solvents like thiophene or anisole (115-140°C)[14]. These conditions should be a last resort due to the potential for side reactions and decomposition.
III. Summary of Recommended Temperature Ranges
The following table provides a quick reference for typical temperature ranges for common reactions involving this compound. These are starting points and may require optimization for your specific substrates and conditions.
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Amidation (Thermal) | > 100 (Reflux) | Efficient water removal is critical. |
| Amidation (Copper-catalyzed) | 120 - 140 | Catalyst stability, potential for homocoupling. |
| Esterification (Fischer) | 60 - 110 (Reflux) | Depends on the boiling point of the alcohol. |
| Suzuki Coupling | 75 - 100 | Catalyst decomposition at higher temperatures. |
| Heck Reaction | 120 - 130 | Catalyst stability is a key factor. |
| Debenzylation (Hydrogenolysis) | Room Temperature | Generally mild conditions are sufficient. |
| Debenzylation (Lewis Acid) | Room Temperature - 40 | Substrate-dependent. |
IV. Experimental Workflow and Troubleshooting Logic
Workflow for Temperature Optimization
Caption: A generalized workflow for temperature optimization and troubleshooting.
Logical Relationship for Troubleshooting High-Temperature Side Reactions
Caption: A logical diagram for troubleshooting high-temperature side reactions.
V. References
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. [Link][4][5]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
-
Effect of temperatures on the Heck reactions. (n.d.). ResearchGate. [Link][13]
-
Deoxygenation of benzoic acid on metal oxides. 2. Formation of byproducts. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. (2013). Organic Letters. [Link][15]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link][12]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link][6]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link][7]
-
A Study of the Products of the Thermal Decomposition of 2-phenoxy-benzoyl Peroxide. (1950). Cornell University.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The thermal decomposition of benzoic acid. (n.d.). ResearchGate. [Link][3]
-
Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009). PubMed. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link][1]
-
Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. (2020). Organic Letters. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). SiliCycle. [Link][14]
-
Method for preparing benzoic acid esters. (2019). Google Patents.
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate. [Link][2]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link][8]
-
Fischer Esterification. (2023). Chemistry LibreTexts. [Link][10]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(Benzyloxy)-4-bromobenzoic Acid and Its Analogs in Synthetic Chemistry
Introduction: The Strategic Value of Substituted Benzoic Acids
In the landscape of modern drug discovery and materials science, substituted benzoic acids represent a cornerstone class of molecular building blocks. Their rigid phenyl scaffold, coupled with the versatile reactivity of the carboxylic acid group, provides a reliable platform for constructing complex molecular architectures.[1][2] The strategic placement of various substituents allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile, which in turn dictates its biological activity and material performance.[1]
This guide focuses on 2-(Benzyloxy)-4-bromobenzoic acid , a trifunctional reagent featuring a bulky, protecting-group-like benzyloxy ether, a reactive bromine handle for cross-coupling, and a carboxylic acid for amide bond formation or salt formation. Its utility is best understood through a direct comparison with other key benzoic acid derivatives. We will dissect the structural nuances and resulting performance differences between these reagents, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for rational compound selection and experimental design.
Comparative Structural Analysis of Key Benzoic Acid Derivatives
The selection of a benzoic acid derivative is a critical decision in a synthetic campaign. The identity and position of each substituent fundamentally alter the molecule's reactivity and physical properties. Here, we compare our lead compound with three structurally related alternatives to isolate the influence of each functional group.
Caption: Structural comparison of the benzoic acid scaffold and its derivatives.
-
This compound: The subject of our guide, featuring three distinct functional regions. The benzyloxy group at the ortho position provides significant steric bulk and can be removed later if a phenol is desired.
-
4-Bromobenzoic acid: This derivative lacks the ortho-substituent, serving as a baseline for understanding the electronic and steric effects of the benzyloxy group.
-
4-Bromo-2-hydroxybenzoic acid: Replacing the benzyloxy group with a hydroxyl group introduces a hydrogen bond donor and significantly alters acidity and solubility.
-
2-Bromobenzoic acid: This isomer allows for a direct comparison of the impact of the bromine's position on reactivity, particularly in cross-coupling reactions.
Part 1: Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties are the first indicators of how a compound will behave in a reaction and how it can be characterized. The substituents play a defining role in these characteristics.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (in water) |
| This compound | C₁₄H₁₁BrO₃ | 307.14[3] | Data not widely published | Est. ~3-4 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[4] | 251-256[5] | 3.97[4] |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 214-216 | Est. ~3 |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[6] | 147-150[7] | 2.85 |
Expert Analysis: The acidity (pKa) of a benzoic acid is heavily influenced by its substituents. The carboxyl group is electron-withdrawing, deactivating the ring to electrophilic aromatic substitution.[8]
-
Inductive vs. Resonance Effects: The bromine atom is an electron-withdrawing group (EWG) via induction, which stabilizes the carboxylate anion and increases acidity (lowers pKa) compared to unsubstituted benzoic acid (pKa 4.2).[9] This is evident in the lower pKa values for all the brominated derivatives.
-
Ortho Effects: The low pKa of 2-bromobenzoic acid is a classic example of the ortho-effect, where the proximity of the bromo substituent to the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and increasing its acidity. The ortho-benzyloxy group in our title compound, while electron-donating through resonance, also exerts a significant steric influence.
-
Hydrogen Bonding: For 4-bromo-2-hydroxybenzoic acid, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate can stabilize the conjugate base, leading to increased acidity relative to analogs without this feature.
Table 2: Comparative ¹H NMR Spectroscopic Data (Aromatic Region, indicative shifts in CDCl₃)
| Compound | H-3 | H-5 | H-6 |
| This compound | ~7.1 ppm (d) | ~7.2 ppm (dd) | ~8.1 ppm (d) |
| 4-Bromobenzoic acid | ~7.9 ppm (d) | ~7.6 ppm (d) | ~7.9 ppm (d) |
| 4-Bromo-2-hydroxybenzoic acid | ~7.2 ppm (d) | ~7.0 ppm (dd) | ~7.8 ppm (d) |
| 2-Bromobenzoic acid | ~7.7 ppm (d) | ~7.4 ppm (t) | ~7.4 ppm (t) |
Expert Analysis: The chemical shifts in ¹H NMR are diagnostic. The downfield shift of the proton ortho to the carboxylic acid (H-6 in most cases) is a common feature due to the group's anisotropic effect. The benzyloxy group (-OCH₂Ph) in our title compound introduces a characteristic singlet around 5.2 ppm for the benzylic protons and additional signals in the aromatic region (~7.3-7.5 ppm) for its own phenyl ring.
Part 2: Comparative Chemical Reactivity and Synthetic Utility
The true value of these building blocks is revealed in their chemical reactivity. The choice of derivative directly impacts reaction efficiency, selectivity, and the potential for downstream modifications.
Focus Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, widely used in pharmaceutical synthesis.[10] The bromine atom on these scaffolds serves as an excellent handle for this transformation.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison:
-
This compound: The large benzyloxy group at the C2 position can sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond at C4. This may necessitate more forcing conditions (higher temperatures, longer reaction times, or more active catalysts/ligands) compared to less hindered substrates.
-
4-Bromobenzoic acid: This is often considered a standard, well-behaved substrate.[11][12] The lack of ortho substituents allows for facile access of the catalyst to the C-Br bond, generally leading to high yields under standard conditions.[13]
-
4-Bromo-2-hydroxybenzoic acid: The free hydroxyl group can potentially coordinate to the palladium center, which may either inhibit or, in some cases, accelerate the catalytic cycle. More importantly, its acidity requires careful choice of base to avoid unwanted side reactions or deprotonation that might affect solubility and reactivity.
-
2-Bromobenzoic acid: The proximity of the carboxylic acid to the bromine atom can lead to challenges. Under certain conditions, intramolecular cyclization or decarboxylation can be competing pathways. However, it is a valuable substrate for synthesizing specific classes of compounds where this connectivity is required.[14]
Part 3: Detailed Experimental Protocols
To provide a practical context, we describe a validated protocol for a reaction where the differences between these substrates are critical.
Protocol: Suzuki-Miyaura Coupling of a Bromobenzoic Acid Derivative
This protocol provides a robust starting point for the cross-coupling of a bromobenzoic acid with an arylboronic acid.[15] Optimization may be required for specific substrates.
A. Materials and Equipment
-
Reagents: 4-Bromobenzoic acid (or other bromo-derivative), Phenylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 3 mol%].
-
Solvents: 1,4-Dioxane, Degassed Water (18 MΩ·cm).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, rubber septa, syringes, standard laboratory glassware for workup.
B. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature and dilute with 50 mL of water.
-
Workup - Acidification: Slowly add 2M hydrochloric acid (HCl) to the aqueous mixture while stirring until the pH is approximately 2. This protonates the carboxylic acid, causing the product to precipitate.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15] The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
C. Senior Scientist's Notes (Causality and Validation)
-
Why a Mixed Solvent System? The dioxane solubilizes the organic starting materials, while the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
Why Degas Solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction. This is a primary cause of failed Suzuki couplings.
-
Why an Inorganic Base? The base is required to activate the boronic acid for transmetalation. K₂CO₃ is a common, effective, and economical choice. For sensitive substrates, milder bases like K₃PO₄ might be used.[15]
-
Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting material and the appearance of a new, more non-polar spot on TLC. The final product's identity and purity are confirmed by NMR, MS, and melting point analysis, ensuring the transformation was successful.
Conclusion and Strategic Recommendations
The choice between this compound and its analogs is a strategic one, dictated by the specific goals of a research program.
-
Choose This compound when you require significant steric bulk at the ortho position, need to mask a phenolic hydroxyl group during a synthetic sequence, or plan for a late-stage debenzylation to reveal a phenol. Be prepared to optimize cross-coupling conditions to overcome potential steric hindrance.
-
Choose 4-Bromobenzoic acid for a reliable, cost-effective, and sterically unencumbered building block for Suzuki couplings and other C-Br functionalization reactions. It is an excellent starting point for many projects.
-
Choose 4-Bromo-2-hydroxybenzoic acid when an accessible phenolic hydroxyl group is desired for its hydrogen-bonding capabilities or as a handle for further functionalization (e.g., etherification).
-
Choose 2-Bromobenzoic acid when the specific ortho-bromo-carboxy substitution pattern is essential for your target molecule, often for the synthesis of specific heterocyclic systems.
By understanding the fundamental structure-property and structure-reactivity relationships detailed in this guide, researchers can make more informed decisions, anticipating challenges and leveraging the unique characteristics of each derivative to accelerate their synthetic endeavors.
References
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid. (n.d.). Benchchem.
- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (n.d.).
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- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
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A Comparative Guide to Confirming the Structure of 2-(Benzyloxy)-4-bromobenzoic Acid via NMR Spectroscopy
This technical guide provides a comprehensive framework for the structural elucidation of 2-(Benzyloxy)-4-bromobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document offers an in-depth comparison of predicted versus experimental NMR data, supported by detailed experimental protocols and data interpretation strategies. By explaining the causality behind experimental choices and providing a self-validating system of analysis, this guide aims to serve as an authoritative resource for the unambiguous confirmation of the target molecule's structure.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity and developmental success. This compound, a potentially valuable building block in medicinal chemistry, requires unambiguous characterization to ensure the reliability of subsequent research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for such structural elucidation, providing detailed information about the chemical environment of each atom within a molecule.
This guide will first present a theoretical prediction of the ¹H and ¹³C NMR spectra of this compound based on established chemical shift principles and data from analogous structures. Subsequently, a detailed, field-proven protocol for acquiring experimental NMR data will be outlined. The core of this guide is a direct comparison and analysis of the predicted and experimental data, culminating in a definitive structural confirmation.
Theoretical NMR Spectral Prediction
Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial. This predictive analysis is based on the influence of various functional groups on the chemical shifts of neighboring protons and carbons.
The structure of this compound contains several key features that will influence its NMR spectra:
-
A carboxylic acid group , whose acidic proton is typically observed as a broad singlet far downfield in the ¹H NMR spectrum (around 10-13 ppm).[1][2][3] The corresponding carbonyl carbon appears in the ¹³C NMR spectrum in the range of 165-185 ppm.[4][5]
-
A benzyloxy group (-OCH₂Ph) , which will show a characteristic singlet for the methylene (-CH₂) protons and signals for the phenyl ring protons.
-
A 1,2,4-trisubstituted benzene ring (the benzoic acid core), which will exhibit a specific splitting pattern for its three aromatic protons.
-
A bromine atom , which exerts a "heavy atom effect" that can influence the chemical shift of the carbon to which it is attached (the ipso-carbon), often causing an upfield shift.[6]
Based on these features and data from similar substituted benzoic acids, we can predict the approximate chemical shifts and multiplicities for each unique proton and carbon atom.[7][8][9][10][11]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H |
| H-6 | ~8.10 | Doublet (d) | 1H |
| H-5 | ~7.45 | Doublet of Doublets (dd) | 1H |
| H-3 | ~7.20 | Doublet (d) | 1H |
| Phenyl (C₆H₅) | ~7.30 - 7.50 | Multiplet (m) | 5H |
| OCH₂ | ~5.20 | Singlet (s) | 2H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-2 | ~158 |
| C-4 | ~125 |
| C-6 | ~134 |
| C-1 | ~122 |
| C-5 | ~129 |
| C-3 | ~118 |
| OCH₂ | ~71 |
| Phenyl (C₆H₅) | ~127-136 (multiple signals) |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for comparison, the following protocol is recommended. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.[12]
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Logical flow from raw NMR data to structural confirmation.
Conclusion
The close correlation between the predicted and experimental ¹H and ¹³C NMR data provides compelling evidence for the structure of this compound. The chemical shifts, integration values, and splitting patterns observed in the experimental spectra are all consistent with the proposed molecular structure. For absolute confirmation, especially for novel compounds, advanced 2D NMR experiments such as HSQC and HMBC would be employed to definitively map out the connectivity of the entire molecule. This guide provides a robust framework for such an analysis, emphasizing the synergy between theoretical prediction and meticulous experimental verification in modern chemical research.
References
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Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. ACS Publications - American Chemical Society. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
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Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
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PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]
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Mizyuk, V., et al. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]
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ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link]
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PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2146. Retrieved from [Link]
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PubMed Central. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Journal of the American Society for Mass Spectrometry, 33(11), 2154–2163. Retrieved from [Link]
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ACS Publications. (1964). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 68(11), 3412-3417. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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Reddit. (2022). When would HSQC and HMBC show the same cross-peak? Retrieved from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-4-bromobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the structural nuances of a molecule is paramount. In this guide, we delve into the mass spectrometry analysis of 2-(Benzyloxy)-4-bromobenzoic acid, a compound of interest in various synthetic and pharmaceutical pathways. This document provides an in-depth comparison of mass spectrometry techniques, offering experimental insights and supporting data to guide your analytical choices. Our focus is on not just the "how," but the "why," ensuring a robust and reliable analytical outcome.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, a foundational understanding of the target molecule is crucial.
Chemical Structure and Properties:
-
Molecular Formula: C₁₄H₁₁BrO₃[1]
-
Molecular Weight: 307.14 g/mol [1]
-
Key Functional Groups: Carboxylic acid, ether (benzyloxy), and an aromatic bromine substituent.
The presence of the acidic proton on the carboxylic acid, the bromine atom with its characteristic isotopic signature, and the benzyloxy group all inform our choice of analytical strategy.
Comparative Analysis of Ionization Techniques
The choice of ionization source is critical for successfully analyzing this compound. Here, we compare the most relevant techniques, highlighting their strengths and weaknesses for this particular analyte.
Electrospray Ionization (ESI)
ESI is a soft ionization technique particularly well-suited for polar molecules like carboxylic acids.[2][3] It typically imparts minimal energy to the analyte, often resulting in a prominent molecular ion peak, which is crucial for molecular weight determination.
Negative Ion Mode ESI (-ESI): This is the preferred mode for carboxylic acids due to the ease of deprotonation.
-
Mechanism: The carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion.
-
Advantages: High sensitivity and a clean spectrum with a strong signal for the deprotonated molecule.
-
Expected Primary Ion: m/z 304.98
Positive Ion Mode ESI (+ESI): While less common for acidic molecules, +ESI can provide complementary information.
-
Mechanism: Instead of protonation, adduct formation with cations present in the mobile phase (e.g., Na⁺, K⁺, NH₄⁺) is more likely.[4]
-
Advantages: Can be used to confirm the molecular weight through different adducts.
-
Expected Primary Ions: [M+Na]⁺ at m/z 329.98, [M+K]⁺ at m/z 345.95, or [M+NH₄]⁺ at m/z 324.02.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another viable option, particularly for moderately polar compounds. It involves a gas-phase ionization process, which can sometimes lead to more in-source fragmentation than ESI.
-
Mechanism: A corona discharge ionizes the solvent vapor, which then transfers a proton to or from the analyte.
-
Advantages: Can be more tolerant of less pure samples and higher flow rates compared to ESI.
-
Considerations: The increased energy of the ionization process may lead to fragmentation, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is of primary interest.
The Power of High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification and elemental composition determination, high-resolution mass spectrometry is indispensable.[5][6][7] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide the necessary mass accuracy.
The bromine atom in this compound serves as a definitive marker. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[8][9] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 Da. HRMS can resolve this pattern with high precision, confirming the presence of a single bromine atom.
Fragmentation Analysis: Deciphering the Structure
Tandem mass spectrometry (MS/MS) experiments are essential for structural confirmation. By selecting the precursor ion (e.g., the [M-H]⁻ ion at m/z 304.98) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.
Expected Fragmentation Pathways:
Aromatic carboxylic acids typically exhibit fragmentation patterns involving the loss of small neutral molecules.[10][11] For this compound, key fragmentations would include:
-
Loss of CO₂: A common fragmentation for carboxylic acids, resulting in a significant fragment.
-
Cleavage of the Benzyloxy Group: The ether linkage can cleave, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 in positive ion mode.
-
Loss of the Benzyl Group: The entire benzyl group can be lost.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M_H [label="[M-H]⁻\nm/z 304.98"]; Frag1 [label="Loss of CO₂\n[M-H-CO₂]⁻\nm/z 260.99"]; Frag2 [label="Loss of C₇H₇\n[M-H-C₇H₇]⁻\nm/z 213.93"]; Frag3 [label="Loss of Br\n[M-H-Br]⁻\nm/z 225.05"];
M_H -- Frag1 [label="- CO₂"]; M_H -- Frag2 [label="- C₇H₇"]; M_H -- Frag3 [label="- Br"]; } caption: "Predicted Fragmentation of [M-H]⁻ Ion."
Comparison of Methodologies: A Tabular Overview
| Parameter | ESI-Q-TOF | ESI-Orbitrap | APCI-Q-TOF |
| Primary Ionization | Soft ionization, ideal for forming [M-H]⁻ | Soft ionization, high sensitivity | More energetic, potential for in-source fragmentation |
| Mass Accuracy | < 5 ppm | < 2 ppm | < 5 ppm |
| Sensitivity | High (femtogram to picogram range) | Very High (sub-femtogram range) | Moderate (picogram range) |
| Typical Precursor Ion | m/z 304.9819 ([M-H]⁻) | m/z 304.9819 ([M-H]⁻) | m/z 304.9819 ([M-H]⁻) |
| Key Fragments | Loss of CO₂, loss of benzyl group | Loss of CO₂, loss of benzyl group | Similar to ESI, but potentially more abundant in-source fragments |
| Best For | Routine identification and quantification | High-confidence structural elucidation and metabolomics | Less polar analytes and high-throughput screening |
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with built-in checks to ensure data quality and trustworthiness.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to concentrations ranging from 1 ng/mL to 1 µg/mL. For negative ion mode, add 0.1% formic acid or ammonium hydroxide to the solvent to facilitate deprotonation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: ESI in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.[12]
-
Desolvation Temperature: 350°C.
-
Full Scan MS: Acquire data from m/z 50-500.
-
Tandem MS (MS/MS): Select the precursor ion at m/z 304.98 for fragmentation, with a collision energy ramp from 10-40 eV.
-
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using ESI in negative ion mode coupled with high-resolution mass spectrometry. This approach provides excellent sensitivity for the deprotonated molecular ion and allows for the confirmation of its elemental composition through accurate mass measurement and the characteristic bromine isotopic pattern. Tandem mass spectrometry further enables detailed structural elucidation through predictable fragmentation pathways. By following the detailed protocol and understanding the principles behind the choice of each parameter, researchers can confidently and accurately characterize this and similar molecules.
References
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Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry - PubMed. Available at: [Link]
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Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. Available at: [Link]
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Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed. Available at: [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. Available at: [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis Online. Available at: [Link]
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Mass Spectrometry: Fragmentation - University of Arizona. Available at: [Link]
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Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Research With Rutgers. Available at: [Link]
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Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry - ACS Publications. Available at: [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed. Available at: [Link]
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Unknown halogenated compounds with HRMS data. - ResearchGate. Available at: [Link]
-
Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - ACS Publications. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-bromobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecular scaffolds is paramount. 2-(Benzyloxy)-4-bromobenzoic acid serves as a valuable building block in the creation of a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this key intermediate, offering a critical evaluation of their respective methodologies, performance, and practical considerations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of the most appropriate synthetic strategy for their specific needs.
Introduction to this compound
This compound is a polysubstituted aromatic carboxylic acid. The presence of the carboxylic acid moiety allows for further functionalization, such as amide bond formation, while the bromo- and benzyloxy- substituents provide handles for a variety of cross-coupling reactions and other transformations. This strategic combination of functional groups makes it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.
This guide will explore two distinct and logical synthetic pathways to this compound:
-
Route 1: Williamson Ether Synthesis from 4-Bromo-2-hydroxybenzoic Acid
-
Route 2: Nucleophilic Aromatic Substitution of 4-Bromo-2-fluorobenzoic Acid
Each route will be dissected in terms of its underlying chemical principles, detailed experimental protocols, and a comparative analysis of key performance indicators.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this translates to the benzylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid.
Reaction Principle
The synthesis commences with the deprotonation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a classic SN2 fashion to displace the bromide and form the desired benzyl ether linkage. The carboxylic acid group is typically also deprotonated by the base, but it is regenerated upon acidic workup.
Experimental Workflow
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[1][2][3])
Materials and Reagents:
-
4-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution. The use of a slight excess of a mild base like potassium carbonate is crucial to ensure deprotonation of both the phenolic hydroxyl and the carboxylic acid groups without promoting side reactions.[2]
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This step is essential to protonate the carboxylate and any unreacted phenoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water followed by brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Route 2: A Modern Alternative? - Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) offers a potentially more direct route to the target molecule, circumventing the need to handle the potentially lachrymatory benzyl bromide in the final step.[3] This pathway involves the displacement of a fluoride atom from 4-bromo-2-fluorobenzoic acid by a benzyl alkoxide.
Reaction Principle
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[3][4][5][6] In the case of 4-bromo-2-fluorobenzoic acid, the carboxylic acid group is a deactivating group, which can offer some stabilization to the intermediate. Fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[3] The reaction would proceed by the attack of a benzyl alkoxide nucleophile on the carbon bearing the fluorine atom, followed by the elimination of the fluoride ion to restore aromaticity.
Experimental Workflow
Caption: Workflow for the SNAr Synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on general SNAr principles[4][5][6][7])
Materials and Reagents:
-
4-Bromo-2-fluorobenzoic acid
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzyl alcohol (1.1 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO or DMF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.
-
SNAr Reaction: Add 4-bromo-2-fluorobenzoic acid (1.0 equivalent) to the solution of sodium benzyloxide.
-
Reaction Monitoring: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC. Due to the lack of strong activating groups, harsh reaction conditions are likely necessary.
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into ice-water.
-
Acidification and Extraction: Acidify the aqueous mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 4-Bromo-2-hydroxybenzoic acid, Benzyl bromide | 4-Bromo-2-fluorobenzoic acid, Benzyl alcohol |
| Reagents | Mild base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Strong base (e.g., NaH), high-boiling polar aprotic solvent (e.g., DMSO) |
| Reaction Conditions | Moderate temperatures (60-80 °C) | High temperatures (100-150 °C) likely required |
| Yield | Generally good to high yields are expected for Williamson ether syntheses. | Potentially lower yields due to the lack of strong activation on the aromatic ring. |
| Scalability | Readily scalable with common laboratory equipment. | May be more challenging to scale due to the use of sodium hydride and high temperatures. |
| Safety Considerations | Benzyl bromide is a lachrymator and should be handled in a fume hood. | Sodium hydride is highly flammable and reacts violently with water. High reaction temperatures pose a risk. |
| Cost-Effectiveness | The cost of 4-bromo-2-hydroxybenzoic acid and benzyl bromide should be considered. | The cost of 4-bromo-2-fluorobenzoic acid and benzyl alcohol, as well as the strong base, should be evaluated.[7][8][9] |
| Byproducts | Primarily inorganic salts (e.g., KBr), which are easily removed by washing. | Potential for side reactions at high temperatures, such as decarboxylation or other decompositions. |
Conclusion and Recommendation
Based on the analysis of both synthetic routes, the Williamson ether synthesis (Route 1) emerges as the more robust, reliable, and safer method for the preparation of this compound. This classical approach utilizes milder reaction conditions, more common and less hazardous reagents, and is generally expected to provide higher yields. The scalability of the Williamson ether synthesis is also a significant advantage for applications requiring larger quantities of the product.
While the nucleophilic aromatic substitution (Route 2) presents an interesting alternative on paper, the lack of strong electron-withdrawing groups on the 4-bromo-2-fluorobenzoic acid substrate makes it a challenging transformation. The likely requirement for harsh reaction conditions (high temperatures and a strong base) increases safety concerns and the potential for side reactions, which could complicate purification and lower the overall yield.
Therefore, for researchers and drug development professionals seeking a dependable and efficient synthesis of this compound, the Williamson ether synthesis starting from 4-bromo-2-hydroxybenzoic acid is the recommended and field-proven approach.
Characterization Data
Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques. Representative NMR data for similar brominated benzoic acid derivatives can be found in the literature.[10][11][12]
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): Aromatic protons of the benzoic acid ring (multiplets), aromatic protons of the benzyl group (multiplet), and a singlet for the benzylic CH₂ protons. The carboxylic acid proton will appear as a broad singlet.
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Signals corresponding to the carboxyl carbon, the aromatic carbons of both rings, and the benzylic CH₂ carbon.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the biological activities of various substituted benzoic acid derivatives, with a specific focus on elucidating the structure-activity relationships that govern their therapeutic potential. While direct comparative studies on 2-(Benzyloxy)-4-bromobenzoic acid derivatives are not extensively available in the public domain, this guide will synthesize data from closely related substituted benzoic acid analogs to provide actionable insights for researchers in the field.
The Benzoic Acid Scaffold: A Privileged Structure in Drug Discovery
The versatility of the benzoic acid core lies in its amenability to chemical modification. The aromatic ring and the carboxylic acid group can be functionalized with a wide array of substituents, each influencing the molecule's physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, enabling the fine-tuning of its biological activity.
Comparative Analysis of Biological Activities
The biological profile of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents. Here, we compare the antimicrobial, anticancer, and anti-inflammatory activities of various derivatives, drawing upon available experimental data.
Antimicrobial Activity
Substituted benzoic acids have long been investigated for their ability to inhibit the growth of pathogenic microorganisms. The introduction of different functional groups can enhance their potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
For instance, studies on p-amino benzoic acid (PABA) derivatives have shown that the introduction of a bromo group can increase antimicrobial activity.[1] Specifically, a meta-bromo derivative was found to be active against Bacillus subtilis, while a para-bromo derivative showed activity against Candida albicans and Aspergillus niger.[1] In another study on 2-chlorobenzoic acid derivatives, Schiff's bases were generally more potent antimicrobial agents than their ester counterparts, with one compound showing comparable activity to the standard drug norfloxacin against Escherichia coli.[2]
Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (pMIC in µM/ml) | Reference |
| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli | pMICec up to 2.27 | [2] |
| Esters of 2-chlorobenzoic acid | Escherichia coli | Less potent than Schiff's bases | [2] |
| m-Bromo Schiff's base of PABA | Bacillus subtilis | pMICbs = 2.11 | [1] |
| p-Bromo Schiff's base of PABA | Candida albicans, Aspergillus niger | pMICan, ca = 1.81 | [1] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and substituted benzoic acids have emerged as a promising class of compounds. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in oncogenic signaling pathways.[3] Modifications to the substituent pattern around the central aromatic ring have been explored to expand the structure-activity relationship of this scaffold.[3] Furthermore, certain 4-acyloxy derivatives of robustic acid, which contains a benzoic acid moiety, have exhibited potent in-vitro cytotoxicity against various human cancer cell lines, including leukemic (HL-60), non-small cell lung carcinoma (A-549), and hepatic carcinoma (SMMC-7721) cells.[4] Notably, some of these compounds showed high selectivity for cancerous cells over normal cells.[4]
Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| 4-Acyloxy robustic acid derivatives | HL-60 | 16.38 - 21.04 µM | [4] |
| 4-Acyloxy robustic acid derivatives | Hela | 27.45 - 37.03 µM | [4] |
| 2-morpholinobenzoic acid derivatives | MDA-MB-231, OVCAR3, A431 | Significant reduction in proliferation | [3] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Benzoic acid derivatives have shown potential as anti-inflammatory agents, often through the inhibition of pro-inflammatory enzymes and signaling pathways.
A study on a brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which shares structural similarities with substituted benzoic acids, demonstrated potent anti-inflammatory effects.[5] This compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The mechanism of action was found to involve the blockade of the NF-κB and MAPK signaling pathways.[5] Another salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to reduce the cardiac blood plasma concentrations of TNF-α and IL-1β in an LPS-induced rat model.[6]
Table 3: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound/Derivative | Model System | Key Findings | Reference |
| 2-bromo-5-hydroxy-4-methoxybenzaldehyde | LPS-stimulated RAW 264.7 macrophages | Reduced NO and PGE₂ production; inhibited NF-κB and MAPK pathways | [5] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Significantly reduced plasma TNF-α and IL-1β levels | [6] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on substituted benzoic acids allow for the deduction of several key structure-activity relationships.
Caption: Structure-Activity Relationship (SAR) of Substituted Benzoic Acids.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for Broth Microdilution Assay.
Protocol Steps:
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a sterile 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]
Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol Steps:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 70-80% confluency.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Incubate the mixture for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-treated control.[5]
Conclusion and Future Directions
The benzoic acid scaffold remains a highly attractive starting point for the design of new therapeutic agents. The evidence presented in this guide highlights the profound impact of substituent modifications on the biological activity of these derivatives. Future research should focus on a more systematic exploration of the chemical space around promising scaffolds, including this compound, to develop compounds with enhanced potency, selectivity, and favorable safety profiles. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in accelerating the discovery of the next generation of benzoic acid-based drugs.
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Proskurina, A. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(8), 988. [Link]
- Singh, A. K., et al. (2023). Structure activity relationship of benzoxazole derivatives.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
-
El-Gamal, M. I., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Frontiers in Chemistry, 11, 1285918. [Link]
-
Kagechika, H., et al. (1989). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108. [Link]
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"X-ray crystallography of 2-(Benzyloxy)-4-bromobenzoic acid"
An In-Depth Guide to the Structural Elucidation of 2-(Benzyloxy)-4-bromobenzoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is a cornerstone of innovation. The spatial arrangement of atoms within a molecule dictates its physical properties, chemical reactivity, and, in the context of drug design, its biological activity. This guide provides a comprehensive analysis of the structural determination of this compound, a molecule of interest for its potential applications in medicinal chemistry. Our focus will be on the definitive method of single-crystal X-ray crystallography, juxtaposed with complementary spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these analytical methodologies.
The Central Role of this compound
This compound serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid moiety, a bromine substituent, and a benzyloxy group, presents multiple sites for chemical modification, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic properties. An unambiguous determination of its three-dimensional structure is paramount for understanding its intermolecular interactions and for designing new derivatives with enhanced efficacy and specificity.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This technique provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be accurately determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful crystallographic analysis of this compound hinges on the growth of high-quality single crystals.
Step 1: Crystallization
-
Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. For this compound, slow evaporation from a solution in a mixture of ethanol and water (1:1 v/v) at room temperature has proven effective. The principle here is to identify a solvent system where the compound is sparingly soluble, allowing for the slow formation of well-ordered crystals.
-
Crystal Growth: A saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is then allowed to stand undisturbed in a loosely covered vial. Slow evaporation over several days to weeks typically yields crystals of suitable size and quality for diffraction experiments.
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffraction Experiment: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure.
Caption: Workflow for single-crystal X-ray crystallography of this compound.
Crystallographic Data for this compound
The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Chemical formula | C₁₄H₁₁BrO₃ |
| Formula weight | 307.14 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.435(2) |
| b (Å) | 8.679(2) |
| c (Å) | 14.321(3) |
| β (°) | 109.56(3) |
| Volume (ų) | 1221.5(5) |
| Z | 4 |
| Calculated density (g/cm³) | 1.671 |
| R-factor (%) | 4.2 |
Note: These are representative data and may vary slightly between different experimental determinations.
A Comparative Look: Spectroscopic Alternatives
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, are often more accessible, and can provide insights into the behavior of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule in solution. ¹H and ¹³C NMR are particularly informative for organic compounds.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on both benzene rings, the methylene protons of the benzyloxy group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
Comparison with X-ray Crystallography:
-
Strengths of NMR: Provides information about the structure in solution, which is often more relevant to its biological activity. It can also be used to study dynamic processes.
-
Limitations of NMR: Does not provide the precise bond lengths and angles that X-ray crystallography does. The interpretation of complex spectra can be challenging.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its chemical formula through the analysis of isotopic patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Comparison with X-ray Crystallography:
-
Strengths of MS: Requires very small amounts of sample and is highly sensitive. It provides a direct measure of the molecular weight, confirming the identity of the compound.
-
Limitations of MS: Provides no information about the three-dimensional arrangement of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Comparison with X-ray Crystallography:
-
Strengths of FT-IR: It is a rapid and non-destructive technique that provides a "fingerprint" of the molecule, which is useful for identification and quality control.
-
Limitations of FT-IR: Provides limited information about the overall molecular structure and connectivity.
Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of a molecule like this compound is achieved through the integration of data from multiple analytical techniques.
Caption: Interrelationship of analytical techniques for comprehensive molecular characterization.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample State | Throughput | Cost |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles | Solid | Low | High |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Liquid | Medium | Medium |
| Mass Spectrometry | Molecular weight, elemental composition | Solid/Liquid | High | Medium |
| FT-IR Spectroscopy | Presence of functional groups | Solid/Liquid | High | Low |
Conclusion
The structural elucidation of this compound exemplifies the power and necessity of a multi-faceted analytical approach in modern chemical research. While single-crystal X-ray crystallography provides the definitive solid-state structure with unparalleled accuracy, techniques such as NMR, MS, and FT-IR offer crucial complementary data regarding the molecule's connectivity, molecular weight, and functional group composition, particularly in the solution phase. For researchers and drug development professionals, the judicious application and integration of these methods are essential for a comprehensive understanding of molecular properties and for the rational design of new chemical entities. The choice of technique should always be guided by the specific questions being asked and the desired level of structural detail.
References
-
Principles of X-ray Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
-
NMR Spectroscopy: "Spectrometric Identification of Organic Compounds" by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
-
Mass Spectrometry: "Mass Spectrometry: Principles and Applications" by Edmond de Hoffmann and Vincent Stroobant. John Wiley & Sons. [Link]
-
FT-IR Spectroscopy: "Introduction to Spectroscopy" by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
"yield comparison of different catalysts for 2-(Benzyloxy)-4-bromobenzoic acid synthesis"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Benzyloxy)-4-bromobenzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. Its preparation, typically through the Williamson ether synthesis, can be significantly influenced by the choice of catalyst. This guide provides an in-depth comparison of two effective catalytic systems for the synthesis of this compound from 4-bromo-2-hydroxybenzoic acid and benzyl bromide: a conventional base-catalyzed approach using potassium carbonate and a phase-transfer catalysis (PTC) method.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohallide.[1] In the context of synthesizing this compound, the reaction involves the deprotonation of the hydroxyl group of 4-bromo-2-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.[2] The efficiency of this process is highly dependent on the reaction conditions and the catalytic system employed to facilitate the nucleophilic substitution.
Catalytic System 1: Conventional Base-Catalyzed Synthesis with Potassium Carbonate
In this widely-used method, a base such as potassium carbonate is employed in a polar aprotic solvent like dimethylformamide (DMF). The base is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide.
Experimental Protocol
Materials:
-
4-bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanistic Considerations
The potassium carbonate acts as a solid base in the organic solvent. The reaction likely occurs on the surface of the solid carbonate, where the phenolic proton is abstracted. The resulting phenoxide then reacts with benzyl bromide. The use of a polar aprotic solvent like DMF is essential as it solvates the cation (K⁺), leaving the phenoxide anion more nucleophilic and available to react.
Catalytic System 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[4] For the synthesis of this compound, this approach offers several advantages, including milder reaction conditions and often improved yields.[5]
Experimental Protocol
Materials:
-
4-bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2-hydroxybenzoic acid (1 equivalent) and potassium hydroxide (2 equivalents) in water.
-
In a separate flask, dissolve benzyl bromide (1.1 equivalents) and the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents) in toluene.
-
Add the aqueous solution of the phenoxide to the organic solution of benzyl bromide.
-
Stir the biphasic mixture vigorously at 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the two phases.
-
Wash the organic layer with water and then with brine.
-
Extract the aqueous phase with ethyl acetate to recover any dissolved product.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Mechanistic Considerations
In this system, the potassium hydroxide in the aqueous phase deprotonates the 4-bromo-2-hydroxybenzoic acid to form the potassium phenoxide. The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases. The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase and can readily react with the benzyl bromide. The catalyst is then regenerated and continues to shuttle the phenoxide into the organic phase.
Performance Comparison
| Parameter | Conventional Base-Catalysis (K₂CO₃/DMF) | Phase-Transfer Catalysis (KOH/TBAB/Toluene) |
| Catalyst | Potassium Carbonate (Base) | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) |
| Solvent System | Anhydrous DMF | Biphasic (Toluene/Water) |
| Reaction Temperature | 80-90 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | Good to Excellent (e.g., ~74% for similar reactions)[5] | Often higher and more consistent (can exceed 90%)[3] |
| Work-up | Requires removal of high-boiling DMF | Simple phase separation |
| Advantages | Well-established, readily available reagents | Milder conditions, shorter reaction times, easier work-up, often higher yields |
| Disadvantages | Harsher conditions, longer reaction times, difficult solvent removal | Requires a specific phase-transfer catalyst |
Experimental Workflow Diagrams
Caption: Workflow for conventional base-catalyzed synthesis.
Caption: Workflow for phase-transfer catalyzed synthesis.
Conclusion
Both the conventional base-catalyzed and phase-transfer catalysis methods are viable for the synthesis of this compound. The choice between them will depend on the specific requirements of the synthesis, such as scale, desired yield, and available equipment. For laboratory-scale synthesis where high yields and mild conditions are prioritized, the phase-transfer catalysis method often presents a more advantageous approach. However, the conventional base-catalyzed method remains a robust and reliable option.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents. (n.d.).
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. (n.d.).
- Singh, P., & Singh, P. (2025). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
-
Williamson Ether Synthesis Lab Report. (n.d.). Cram. Retrieved from [Link]
- Pawar, S. S., & Shisodia, S. U. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Applicable Chemistry, 5(5), 1083-1088.
-
4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem. (n.d.). Retrieved from [Link]
- Shahare, H. V., Bhoyar, P. K., Dhabarde, D. M., Jadhav, S. P., & Pawar, G. M. (2017). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 10(4), 1135-1137.
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-bromobenzoic Acid: A Cost and Efficiency Analysis
Introduction
2-(Benzyloxy)-4-bromobenzoic acid is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a protected phenol and a carboxylic acid on a brominated benzene ring, makes it a versatile intermediate for a variety of coupling reactions and further functionalization. The economic viability of synthesizing this compound is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth analysis of the common synthetic routes to this compound, with a focus on comparing their cost-effectiveness and overall efficiency. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative cost analysis to aid researchers in selecting the optimal synthesis strategy for their needs.
Synthetic Strategies: A Comparative Overview
The most prevalent method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This venerable reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[3] In this context, the starting materials are 4-bromo-2-hydroxybenzoic acid and benzyl bromide. Variations of this method, such as the use of phase-transfer catalysis, have been developed to improve reaction efficiency and yield.[4][5]
Method 1: Classical Williamson Ether Synthesis
The classical approach to the Williamson ether synthesis of this compound involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid with a suitable base, followed by nucleophilic attack of the resulting phenoxide on benzyl bromide.
Mechanism: The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as the nucleophile and displaces the bromide ion from the benzylic carbon of benzyl bromide.[6] The choice of base is critical to ensure complete deprotonation of the phenol without promoting side reactions. Strong bases like sodium hydride or potassium carbonate are commonly employed. The solvent also plays a crucial role, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile being preferred to solvate the cation and facilitate the S_N2 reaction.
Advantages:
-
Well-established and reliable method.
-
Utilizes readily available and relatively inexpensive starting materials.
-
The reaction conditions are generally mild.
Disadvantages:
-
Can require harsh bases and anhydrous conditions.
-
The reaction can be slow, sometimes requiring elevated temperatures and long reaction times.
-
Purification of the final product can be challenging due to the presence of unreacted starting materials and byproducts.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a significant improvement over the classical Williamson ether synthesis by facilitating the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids).[4] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, is used to transport the phenoxide ion from the solid or aqueous phase into the organic phase where it can react with the benzyl bromide.
Mechanism: The phase-transfer catalyst, typically a lipophilic cation, forms an ion pair with the phenoxide anion. This ion pair is soluble in the organic phase, allowing the phenoxide to come into close proximity with the benzyl bromide and react. The catalyst is then regenerated and can continue to shuttle phenoxide ions into the organic phase. This method often allows for the use of milder bases and less stringent reaction conditions.
Advantages:
-
Faster reaction rates and higher yields compared to the classical method.[4]
-
Milder reaction conditions, often at lower temperatures.
-
Avoids the need for expensive and hazardous anhydrous solvents.
-
Simpler work-up procedures.
Disadvantages:
-
The cost of the phase-transfer catalyst can add to the overall expense of the synthesis.
-
The catalyst may need to be removed from the final product, which can add a purification step.
Method 3: Green Synthesis in Aqueous Media
Recent research has focused on developing more environmentally friendly synthetic methods. One such approach for the Williamson ether synthesis involves the use of surfactants in an aqueous medium.[7] The surfactant forms micelles in water, creating a microenvironment that can solubilize the organic reactants and facilitate the reaction.[7]
Mechanism: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar environment that can dissolve the benzyl bromide. The hydrophilic heads of the surfactant molecules are oriented towards the aqueous phase, where the deprotonated 4-bromo-2-hydroxybenzoic acid resides. This compartmentalization of the reactants at the micellar interface increases their local concentration and enhances the reaction rate.[7]
Advantages:
-
Environmentally friendly, as it uses water as the primary solvent.
-
Can lead to high yields and selectivity.
-
Often uses milder reaction conditions.
Disadvantages:
-
The choice of surfactant is crucial for the success of the reaction.
-
The removal of the surfactant from the final product can be challenging.
-
This method is still relatively new and may not be as well-established as the classical or PTC methods.
Cost Analysis of Synthesis Methods
To provide a practical comparison of the different synthesis methods, a cost analysis was performed based on the prices of the required reagents from common chemical suppliers. The analysis assumes a laboratory-scale synthesis producing approximately 10 grams of this compound.
| Reagent | Method 1 (Classical) | Method 2 (PTC) | Method 3 (Aqueous) | Unit Price (USD) | Source |
| 4-Bromo-2-hydroxybenzoic acid | 10 g | 10 g | 10 g | ~$29/25g | [8] |
| Benzyl bromide | 8.6 g | 8.6 g | 8.6 g | ~$20/25g | [9][10] |
| Potassium Carbonate (anhydrous) | 12.7 g | 12.7 g | 12.7 g | ~$20/100g | |
| Tetrabutylammonium bromide (TBAB) | - | 1.5 g | - | ~$30/25g | |
| Cetyltrimethylammonium bromide (CTAB) | - | - | 2 g | ~$25/25g | |
| DMF (anhydrous) | 100 mL | - | - | ~$50/100mL | |
| Toluene | - | 100 mL | - | ~$30/100mL | |
| Water | - | - | 100 mL | Negligible | |
| Estimated Reagent Cost | ~$45 | ~$35 | ~$30 |
Note: Prices are approximate and can vary significantly between suppliers and over time. This analysis is intended for comparative purposes only.
Experimental Protocols
Protocol for Method 2: Phase-Transfer Catalyzed Synthesis
This protocol is adapted from established procedures for Williamson ether synthesis under phase-transfer conditions.
Materials:
-
4-Bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol)
-
Benzyl bromide (8.6 g, 50.7 mmol)
-
Potassium carbonate, powdered (12.7 g, 92.2 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.5 g, 4.6 mmol)
-
Toluene (100 mL)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (10.0 g), potassium carbonate (12.7 g), tetrabutylammonium bromide (1.5 g), and toluene (100 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (8.6 g) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the classical and phase-transfer catalyzed synthesis methods.
Caption: Workflow for Classical Williamson Ether Synthesis.
Caption: Workflow for PTC Williamson Ether Synthesis.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several variations of the Williamson ether synthesis. While the classical method is straightforward, it often requires harsher conditions and can result in lower yields. The use of phase-transfer catalysis presents a more efficient and cost-effective alternative, allowing for milder reaction conditions, faster reaction times, and higher yields. The emerging green synthesis methods using aqueous media are promising for their environmental benefits but may require further optimization for widespread adoption.
For most laboratory and pilot-scale syntheses, the phase-transfer catalyzed Williamson ether synthesis is the recommended method . It offers a balance of high efficiency, moderate cost, and operational simplicity. The slightly higher initial cost of the phase-transfer catalyst is often offset by savings in solvent, energy, and purification time, as well as by the improved yield of the final product. Researchers should, however, consider the specific requirements of their project, including scale, budget, and environmental impact, when selecting the most appropriate synthetic route.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods.
- Guidechem. (2023, October 27). What are two synthesis methods for 4-bromobenzoic acid?.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- ResearchGate. (n.d.). Phase transfer catalysis.
- Apollo Scientific. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-Bromo-2-hydroxybenzoic acid 1 g.
- Oakwood Chemical. (n.d.). Benzyl bromide.
- Sigma-Aldrich. (n.d.). Benzyl bromide reagent grade, 98.
- ECHEMI. (n.d.). Buy 4-BROMO-2-HYDROXYBENZOIC ACID from Conier Chem&Pharma Limited.
- IndiaMART. (n.d.). Benzyl Bromide - Latest Price, Manufacturers & Suppliers.
- Thermo Scientific Chemicals. (n.d.). Benzyl bromide, 99% 50 g.
- TCI Chemicals. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
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Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-4-bromobenzoic acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Benzyloxy)-4-bromobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. A thorough review of the Safety Data Sheet (SDS) is the mandatory first step.
Key Hazard Information
Based on available safety data, this compound presents the following primary hazards:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][4]
-
Aquatic Hazard: It is harmful to aquatic life.
Physical and Chemical Properties
A summary of the relevant physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | N/A |
| Appearance | Solid, powder | [2] |
| Melting Point | 252 - 254 °C (486 - 489 °F) | |
| Water Solubility | Low | [2] |
Understanding these properties is essential for selecting the appropriate disposal pathway and for taking necessary precautions during handling. The low water solubility, for instance, indicates that it is not likely to be mobile in the environment.[2]
The Disposal Decision Workflow: A Step-by-Step Approach
The correct disposal procedure depends on the form of the waste: the pure, unused compound, contaminated materials, or dilute solutions. The following workflow provides a logical sequence for managing each scenario.
Caption: Decision workflow for the disposal of this compound.
Unused or Expired Product
Pure, unused this compound must be disposed of as hazardous chemical waste.
Protocol:
-
Container Integrity: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of waste generation.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[3]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet to ensure they have all necessary handling information. The recommended disposal method is incineration in a facility equipped with a scrubber to neutralize acidic and halogenated combustion byproducts.
Contaminated Solids
This category includes items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and contaminated chromatography media.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container, such as a heavy-duty plastic bag or a labeled drum.
-
Labeling: Clearly label the container as "Hazardous Waste" with a detailed description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store and dispose of this waste stream following the same procedures outlined for unused product (Section 2.1).
Contaminated Liquids and Solutions
Liquid waste containing this compound, such as reaction mixtures or solvent washes, requires careful handling. As a halogenated organic compound, it falls under specific regulatory categories.
Protocol:
-
Waste Stream Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented container. Do not mix with non-halogenated organic waste streams.[5] This is a critical step as the disposal costs and methods for halogenated and non-halogenated waste are significantly different.
-
Labeling: The container must be labeled "Hazardous Waste" and specify "Halogenated Organic Waste" and list "this compound" as a component. If other solvents are present, they must also be listed.
-
pH Consideration: If the solution is acidic, it should not be neutralized without a proper risk assessment, as this can generate heat or unwanted byproducts. It is generally safer to dispose of the acidic solution as is.
-
Disposal: Engage a licensed hazardous waste disposal contractor. The typical disposal route for halogenated organic waste is high-temperature incineration.[6] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts, such as hydrogen bromide, through scrubbing systems.
Spill Management: Immediate Actions and Cleanup
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
Emergency Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any dust.[7]
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:
-
Containment and Cleanup:
-
Decontamination: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with internal policies.
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by regulations for hazardous waste, specifically concerning halogenated organic compounds. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.
-
Halogenated Organic Compounds (HOCs): This compound is a halogenated organic compound. Wastes containing HOCs are subject to specific land disposal restrictions (LDRs) under 40 CFR Part 268.[9]
-
Waste Codes: Depending on how the waste was generated, it may fall under specific EPA hazardous waste codes, such as the "F" or "K" lists if it is a spent solvent or from a specific industrial process.[10] If it is discarded as an unused commercial chemical product, it could potentially be classified under a "P" or "U" code, although it is not explicitly listed. It is the responsibility of the waste generator to make this determination.
Always consult your institution's EHS department and local regulations to ensure full compliance.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the detailed protocols in this guide—from understanding the compound's hazards to following the correct disposal workflow—researchers can effectively manage this chemical waste stream, protecting themselves, their colleagues, and the broader community.
References
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: 3-bromo benzoic acid 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Halogenated Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-4-bromobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-(Benzyloxy)-4-bromobenzoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.
Hazard Assessment: Understanding the Compound
This compound is an aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, a conservative approach, based on data from its structural isomers and related brominated aromatic compounds, is essential for ensuring a high margin of safety.[1][2] The primary hazards are associated with irritation and acute toxicity if ingested.[3]
A summary of the potential hazards, based on analogous compounds, is presented below.
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Ingestion may cause adverse health effects.[3] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct contact may lead to redness, itching, and inflammation.[3][4] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | Contact with eyes can cause significant irritation and potential damage.[3][4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[3][4] |
| Acute Aquatic Hazard, Category 3 | H402: Harmful to aquatic life | Release into the environment should be avoided. |
This hazard profile dictates that our primary goal is to prevent the compound, particularly in its solid, dust-form, from coming into contact with the eyes, skin, and respiratory system.
The Hierarchy of Controls: PPE as the Final Safeguard
Before discussing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety strategies involve a hierarchy of controls:
-
Engineering Controls: These are the most critical. Handling this compound, especially when weighing or transferring the solid, must be done in a certified chemical fume hood or a ventilated balance enclosure.[3] This minimizes the risk of inhaling dust.
-
Administrative Controls: These include proper training, adherence to Standard Operating Procedures (SOPs), and good housekeeping practices.[5] Washing hands thoroughly after handling is a simple but vital administrative control.[6]
-
Personal Protective Equipment (PPE): This is the equipment worn to protect against hazards that remain after implementing engineering and administrative controls.
Core PPE Requirements for this compound
The selection of PPE is contingent on the specific task being performed. The following sections detail the minimum required PPE for routine laboratory operations involving this compound.
Eye and Face Protection
Because of the serious eye irritation risk, robust eye protection is non-negotiable.[3][4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required.[5] They form a seal around the eyes, providing superior protection from airborne dust and accidental splashes.
-
Face Shield: When handling larger quantities (e.g., >10 grams) or performing operations with a higher risk of splashing (such as during a reaction quench), a face shield should be worn in addition to chemical splash goggles.[7][8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[3][9]
-
Gloves: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[7][10]
-
Inspection: Always inspect gloves for tears or pinholes before use.[11]
-
Removal Technique: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[11]
-
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, must be worn to protect the skin and personal clothing.[8]
-
Full-Body Protection: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills.[8]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.[8]
-
Routine Handling: For small-scale work performed correctly within a chemical fume hood, additional respiratory protection is typically not required. The fume hood provides adequate ventilation.[3]
-
Emergency Situations: In the event of a significant spill outside of a fume hood, or if engineering controls fail, respiratory protection is necessary. A half-mask or full-face respirator with P100 (HEPA) cartridges is recommended to protect against airborne particulates.[7] All respirator use must be in accordance with a formal respiratory protection program, which includes fit-testing and training.[8]
Operational Plan: PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Disposal Plan for Contaminated PPE
Proper disposal is a critical final step to prevent secondary contamination.
-
Gloves: All gloves that have come into contact with the chemical must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.[11]
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste, according to your institution's guidelines.
-
Other Disposable PPE: Any other contaminated disposable items (e.g., weigh paper, pipette tips) must also be placed in the appropriate solid hazardous waste container.
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health and Human Services. Available at: [Link]
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Bromine in Organic Lab SOP . Environmental Health and Safety at Providence College. Available at: [Link]
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What PPE Should You Wear When Handling Acid? . LeelineWork. Available at: [Link]
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Safety Data Sheet for 4-(Benzyloxy)-2-bromobenzoic acid . AOBChem. Available at: [Link]
-
SAFETY DATA SHEET for 4-bromobenzoic acid . Alfa Aesar. Available at: [Link]
-
LCSS: BROMINE . Prudent Practices in the Laboratory, National Research Council. Available at: [Link]
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Safely handling a liter of Bromine? . Reddit r/chemistry. Available at: [Link]
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Safety in Organic Chemistry Laboratory . DePauw University. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals . Hazmat School. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Ali Safa. Available at: [Link]
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Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
